molecular formula C15H14BrNO B1633229 4-bromo-N-(4-methylbenzyl)benzamide

4-bromo-N-(4-methylbenzyl)benzamide

Cat. No.: B1633229
M. Wt: 304.18 g/mol
InChI Key: UPDWMMFEKWFFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(4-methylbenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-methylbenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

4-bromo-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14BrNO/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

UPDWMMFEKWFFLL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-(4-methylbenzyl)benzamide (CAS 346696-13-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-N-(4-methylbenzyl)benzamide, a compound of interest in medicinal chemistry and materials science. Drawing upon available data and established chemical principles, this document details its physicochemical properties, synthesis, and spectroscopic characterization.

Introduction

4-bromo-N-(4-methylbenzyl)benzamide belongs to the N-benzylbenzamide class of compounds, a scaffold that has garnered significant attention in drug discovery for its potential therapeutic applications. The presence of a bromine atom on the benzoyl ring and a methyl group on the benzyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable subject for further investigation.

Physicochemical Properties

While experimentally determined physical properties for 4-bromo-N-(4-methylbenzyl)benzamide are not extensively reported in the literature, a summary of its known and predicted properties is presented below.

PropertyValueSource
CAS Number 346696-13-7[1]
Molecular Formula C₁₅H₁₄BrNO[1]
Molecular Weight 304.18 g/mol [1]
Predicted Boiling Point 329.8 ± 25.0 °C[2]

Synthesis of 4-bromo-N-(4-methylbenzyl)benzamide

The synthesis of 4-bromo-N-(4-methylbenzyl)benzamide can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of 4-methylbenzylamine with 4-bromobenzoyl chloride.

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard laboratory procedure for the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide.

Materials:

  • 4-bromobenzoyl chloride

  • 4-methylbenzylamine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system to yield the pure 4-bromo-N-(4-methylbenzyl)benzamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 4-bromobenzoyl chloride p3 Slowly add acyl chloride r1->p3 r2 4-methylbenzylamine p1 Dissolve amine and base in solvent r2->p1 r3 Triethylamine (Base) r3->p1 r4 Dichloromethane (Solvent) r4->p1 p2 Cool to 0 °C p1->p2 p2->p3 p4 Stir at room temperature p3->p4 p5 Monitor by TLC p4->p5 w1 Aqueous workup (wash with HCl, NaHCO₃, Brine) p5->w1 w2 Dry organic layer (MgSO₄) w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify by column chromatography w3->w4 product Pure 4-bromo-N-(4-methylbenzyl)benzamide w4->product

Caption: Workflow for the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 4-bromo-N-(4-methylbenzyl)benzamide, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amide proton, and the methyl protons.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65Doublet2HAr-H (protons ortho to C=O)
~ 7.55Doublet2HAr-H (protons meta to C=O)
~ 7.20Doublet2HAr-H (protons ortho to CH₂)
~ 7.15Doublet2HAr-H (protons meta to CH₂)
~ 6.1-6.4Broad Singlet1HN-H
~ 4.60Doublet2HN-CH₂
~ 2.35Singlet3HAr-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 166-168C=O (amide)
~ 138Quaternary Ar-C (C-CH₃)
~ 135Quaternary Ar-C (C-CH₂)
~ 133Quaternary Ar-C (C-C=O)
~ 132Ar-CH (meta to C=O)
~ 129.5Ar-CH (meta to CH₂)
~ 128.5Ar-CH (ortho to C=O)
~ 128Ar-CH (ortho to CH₂)
~ 126Quaternary Ar-C (C-Br)
~ 44N-CH₂
~ 21Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretching
~ 3050Aromatic C-H stretching
~ 2920Aliphatic C-H stretching
~ 1640C=O stretching (Amide I)
~ 1540N-H bending (Amide II)
~ 1070C-Br stretching
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted MS (EI):

  • Molecular Ion (M⁺): m/z 303/305 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Major Fragments:

    • m/z 183/185 ([BrC₆H₄CO]⁺)

    • m/z 106 ([CH₃C₆H₄CH₂]⁺)

    • m/z 77 ([C₆H₅]⁺)

Potential Applications

Given the biological activity of other N-benzylbenzamide derivatives, 4-bromo-N-(4-methylbenzyl)benzamide could be a candidate for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[3] The bromo and methyl substituents offer sites for further chemical modification to explore structure-activity relationships.

Conclusion

This technical guide provides a foundational understanding of 4-bromo-N-(4-methylbenzyl)benzamide based on available data and chemical principles. While predicted spectroscopic data is provided, experimental verification is recommended for definitive structural confirmation. The synthesis protocol outlined offers a reliable method for obtaining this compound for further research and development.

References

  • Supporting Information for a relevant article. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
  • PubChem. 4-Bromo-N-methylbenzamide. [Link]

  • Supporting Information for Chemical Communications. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
  • NIST. Benzamide, N-(4-bromophenyl)-4-methyl-. [Link]

  • Supporting Information for a Royal Society of Chemistry publication. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
  • BMRB. bmse000668 Benzamide. [Link]

  • NIST. Benzamide, 4-bromo-N-(1-naphthyl)-. [Link]

  • PubChemLite. 4-bromo-n-methylbenzamide (C8H8BrNO). [Link]

  • SpectraBase. 4-Bromo-N-methylbenzamide. [Link]

  • PubChem. 4-Bromobenzamide. [Link]

  • Supporting Information for a Royal Society of Chemistry publication. (Please note: A specific, publicly available, and stable URL for this source was not found in the provided search results.)
  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • SpectraBase. 4-[(4-Bromophenoxy)methyl]benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. N-(4-methylbenzyl)benzamide. [Link]

  • NIST. Benzamide, 4-methyl-. [Link]

  • ResearchGate. Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. [Link]

Sources

Chemical Structure & Technical Guide: 4-Bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Monograph & Structural Architecture

4-bromo-N-(4-methylbenzyl)benzamide is a secondary amide featuring a halogenated benzoyl core linked to a p-tolyl moiety via a methylene bridge. Structurally, it represents a "privileged scaffold" in medicinal chemistry, often utilized in the design of TRPV1 antagonists, antimicrobial agents, and kinase inhibitors due to its ability to facilitate both hydrogen bonding (amide linker) and halogen bonding (aryl bromide).

Chemical Identity
PropertyDetail
IUPAC Name N-[(4-methylphenyl)methyl]-4-bromobenzamide
CAS Number 346696-13-7
Molecular Formula

Molecular Weight 304.18 g/mol
SMILES Cc1ccc(CNC(=O)c2ccc(Br)cc2)cc1
InChIKey LDZAMVJRGBUYEO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
3D Conformational Analysis

The molecule adopts a preferred conformation where the amide bond (


) is planar due to resonance delocalization (

).
  • Amide Linker: Acts as a rigid spacer but allows rotation around the

    
     and 
    
    
    
    bonds, enabling the molecule to adopt "L-shaped" or "extended" conformations within protein binding pockets.
  • 4-Bromophenyl Motif: The bromine atom at the para position serves as a lipophilic cap and a potential halogen bond donor (

    
    -hole interaction) with carbonyl backbone oxygens in target proteins.
    
  • 4-Methylbenzyl Group: Provides a hydrophobic tail (Van der Waals interactions), often occupying hydrophobic pockets (e.g., the S1 or S2 pockets in proteases).

Synthetic Pathways & Process Chemistry[1]

While "green" catalytic methods (e.g., Ritter amidation) exist, the Acyl Chloride Method remains the gold standard for research-scale synthesis due to its high atom economy, operational simplicity, and absence of heavy metal catalysts.

Primary Synthesis Protocol (Schotten-Baumann Conditions)

This protocol utilizes 4-bromobenzoyl chloride and 4-methylbenzylamine in the presence of a non-nucleophilic base.

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • 4-Methylbenzylamine (1.05 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with

    
    . Add 4-methylbenzylamine  (10 mmol) and 
    
    
    
    (15 mmol) to anhydrous DCM (30 mL). Cool to 0°C.
  • Addition: Dissolve 4-bromobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash the organic layer with saturated

    
     (removes acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

Synthesis Start Start: 4-Bromobenzoyl Chloride + 4-Methylbenzylamine Reaction Reaction: DCM, Et3N 0°C to RT, 4h Start->Reaction Nucleophilic Acyl Substitution Quench Workup: Wash 1M HCl Wash NaHCO3 Reaction->Quench Complete Conversion Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify Crude Isolation Product Product: 4-bromo-N-(4-methylbenzyl)benzamide (White Solid) Purify->Product >95% Purity

Figure 1: Standard Schotten-Baumann synthesis workflow for high-purity amide formation.

Spectroscopic Characterization

Verification of the structure relies on identifying the distinct spin systems of the two aromatic rings and the amide linkage.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.60 – 7.65 Doublet (

Hz)
2HAr-H (Benzoyl 2,6)Deshielded by carbonyl anisotropy.
7.55 – 7.58 Doublet (

Hz)
2HAr-H (Benzoyl 3,5)Ortho to Bromine atom.[1]
7.20 – 7.25 Doublet (

Hz)
2HAr-H (Benzyl 2,6)Typical aromatic range.
7.15 – 7.18 Doublet (

Hz)
2HAr-H (Benzyl 3,5)Ortho to Methyl group.
6.40 – 6.60 Broad Singlet1HNH (Amide)Exchangeable; shift varies with concentration.
4.55 – 4.60 Doublet (

Hz)
2H

(Benzylic)
Couples with NH; collapses to singlet on

shake.
2.35 Singlet3H

(Tolyl)
Characteristic benzylic methyl resonance.
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Observed peaks at m/z 304.0  and 306.0  (1:1 ratio) confirm the presence of a single Bromine atom (
    
    
    
    and
    
    
    isotopes).
  • Fragmentation:

    • m/z 183/185: 4-Bromobenzoyl cation (Acylium ion cleavage).

    • m/z 105: 4-Methylbenzyl cation (Tropylium ion derivative).

Functional Applications & SAR Context

This molecule is rarely a final drug but serves as a critical Intermediate and Chemical Probe .

Structure-Activity Relationship (SAR) Logic

The scaffold allows for "Fragment-Based Drug Design" (FBDD).

  • The "Warhead" (Bromine): The aryl bromide is a versatile handle. It can be converted via Suzuki-Miyaura coupling to biaryl systems (increasing potency in kinase inhibitors) or Buchwald-Hartwig amination to introduce solubilizing amines.

  • The Linker (Amide): Mimics the peptide bond, making it a peptidomimetic scaffold suitable for protease inhibition.

  • The Tail (Tolyl): The para-methyl group restricts rotation slightly compared to a naked phenyl, locking the conformation for better entropy upon binding.

Biological Context Diagram

SAR Core Core Scaffold 4-bromo-N-(4-methylbenzyl)benzamide Halogen Aryl Bromide (Br) Func: Halogen Bonding / Pd-Catalysis Handle Core->Halogen Amide Amide Linker (CONH) Func: H-Bond Donor/Acceptor Core->Amide Tail p-Tolyl Group Func: Hydrophobic/Van der Waals Interaction Core->Tail Targets Potential Targets: - TRPV1 Antagonism - Kinase Inhibition (e.g., VEGFR) - Antimicrobial (FabI) Halogen->Targets Amide->Targets Tail->Targets

Figure 2: Pharmacophore mapping and functional derivatization potential.

References

  • Zhao, X. N., et al. (2014). "Green synthesis of amides via Ritter reaction using magnetic CoFe2O4 nanoparticles." Applied Catalysis A: General, 482, 258–265.

  • ChemicalBook. (2025).[2] "4-bromo-N-(4-methylbenzyl)benzamide CAS 346696-13-7 Data."

  • BenchChem. (2025).[3][4][5] "Technical Guide to N-Acylsulfonamides and Benzamide Synthesis."

  • PubChem. (2025).[6] "Compound Summary: 4-Bromo-N-methylbenzamide (Analogous Structure)." National Library of Medicine.

  • Royal Society of Chemistry. (2012). "Supporting Information: Synthesis of N-benzylbenzamide derivatives." Organic Chemistry Frontiers.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-bromo-N-(4-methylbenzyl)benzamide , a structural motif increasingly utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a robust benzamide core flanking a para-bromophenyl moiety and a p-tolylmethyl group, this molecule serves as a critical "privileged scaffold" in medicinal chemistry. Its utility lies in the orthogonal reactivity of the aryl bromide—enabling downstream palladium-catalyzed cross-couplings—while maintaining a stable amide linker often required for hydrogen bonding within protein active sites.

This document details the molecular stoichiometry, validated synthetic protocols, and analytical characterization standards required for the reproducible generation of this compound.

Molecular Identity & Stoichiometry

The precise stoichiometric definition of the target molecule is the foundation for all subsequent molarity calculations and yield determinations.

Table 1: Physicochemical Identity
PropertySpecification
IUPAC Name 4-bromo-N-[(4-methylphenyl)methyl]benzamide
Common Name 4-bromo-N-(4-methylbenzyl)benzamide
CAS Registry Number 346696-13-7
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.18 g/mol
Monoisotopic Mass 303.0259 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~4.2 (Lipophilic)
Elemental Analysis (Calculated)
  • Carbon (C): 59.23%

  • Hydrogen (H): 4.64%

  • Bromine (Br): 26.27%

  • Nitrogen (N): 4.60%

  • Oxygen (O): 5.26%

Structural Analysis & Pharmacophore Logic

The molecule is bipartite, consisting of an electron-deficient 4-bromobenzoyl ring and an electron-rich 4-methylbenzyl amine component.

Key Structural Features:
  • The Amide Linker (-CONH-): Acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for orienting the molecule within the ATP-binding pockets of kinases or the allosteric sites of GPCRs.

  • The Aryl Bromide (Ar-Br): A "synthetic handle." Unlike unreactive alkyl halides, this position is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing researchers to rapidly elaborate the scaffold into complex libraries.

  • The 4-Methyl Group: Provides a hydrophobic anchor, often occupying lipophilic pockets (e.g., the hydrophobic back-pocket of a kinase).

Synthetic Methodology

While various routes exist (e.g., Ritter amidation), the Nucleophilic Acyl Substitution via an acid chloride intermediate is the industry standard for high-throughput generation due to its atom economy and simplified purification.

Reaction Scheme

The synthesis involves the condensation of 4-bromobenzoyl chloride with 4-methylbenzylamine in the presence of a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the generated HCl.

SynthesisWorkflow Reactant1 4-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 4-Methylbenzylamine (Nucleophile) Reactant2->Intermediate Product 4-bromo-N-(4-methylbenzyl)benzamide (Target) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl (Salt) Intermediate->Byproduct Base Base (Et3N) (HCl Scavenger) Base->Byproduct Proton Capture

Figure 1: Mechanistic workflow for the Schotten-Baumann type synthesis of the target benzamide.

Detailed Experimental Protocol

Safety Note: Acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood.

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • 4-Methylbenzylamine (1.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine (10 mmol) and Et₃N (20 mmol) in anhydrous DCM (50 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: This controls the exothermicity of the reaction and minimizes the formation of di-acylated byproducts.

  • Addition: Dropwise add a solution of 4-bromobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with 1M HCl (aq) to neutralize excess amine and base.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H): Methyl group on the benzyl ring. Distinctive singlet.

    • δ 4.58 (d, J=5.8 Hz, 2H): Benzylic methylene (-CH₂-). The doublet indicates coupling to the NH proton.

    • δ 6.40 (br s, 1H): Amide NH. Broad signal, exchangeable with D₂O.

    • δ 7.15–7.30 (m, 4H): Aromatic protons of the p-tolyl ring.

    • δ 7.55–7.65 (m, 4H): Aromatic protons of the 4-bromophenyl ring (AA'BB' system).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 304.03 and 306.03.

  • Isotope Pattern: A 1:1 ratio of peaks at m/z 304 and 306 is mandatory due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Absence of this "twin peak" pattern indicates loss of bromine or incorrect structure.

Strategic Utility in Drug Development

This molecule is rarely the final drug; rather, it is a high-value intermediate .

Downstream Functionalization Map

The 4-bromo position serves as a gateway to diversity.

Functionalization Core 4-bromo-N-(4-methylbenzyl)benzamide (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 + Pd cat) Core->Buchwald Heck Heck Reaction (Alkene + Pd cat) Core->Heck Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amino Anilino-Amides (Solubility/Potency) Buchwald->Amino Styryl Styryl Derivatives (Fluorescent Probes) Heck->Styryl

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.

Applications
  • Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Ion Channel Modulators: Similar N-benzylbenzamides have shown activity against TRP channels.

  • PROTAC Linkers: The rigid phenyl spacer can be used to distance E3 ligase ligands from the protein of interest.

References

  • PubChem. (2023).[1] Compound Summary: 4-Bromo-N-methylbenzamide (Analogous Structural Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Introduction: The Pivotal Role of Microtubules in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzamide Derivatives as Tubulin Polymerization Inhibitors

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, characterized by periods of polymerization and depolymerization, is fundamental to a host of critical cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This indispensable role in mitosis has rendered tubulin a highly validated and attractive target for the development of anticancer therapeutics.[2] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis and inhibiting tumor growth.[1] These microtubule-targeting agents (MTAs) are broadly categorized as either stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine).[1] This guide focuses on a promising class of destabilizing agents: benzamide derivatives that exert their potent antimitotic effects by inhibiting tubulin polymerization.

Benzamide Derivatives: A Versatile Scaffold for Tubulin Inhibition

Benzamide derivatives have emerged as a significant class of tubulin polymerization inhibitors due to their synthetic tractability and the potential for extensive structure-activity relationship (SAR) exploration.[3] These compounds have demonstrated potent antiproliferative activities against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[4][5] A key advantage of many benzamide derivatives is their ability to target the colchicine binding site on β-tubulin, a site distinct from that of the taxanes and vinca alkaloids, which can help circumvent common resistance mechanisms.[6][7]

Mechanism of Action: Targeting the Colchicine Binding Site

The primary mechanism by which benzamide derivatives inhibit tubulin polymerization is through their interaction with the colchicine binding site located at the interface between α- and β-tubulin.[3][7] Binding of a benzamide derivative to this site introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. This disruption of the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules leads to a net depolymerization of the microtubule network. The resulting collapse of the mitotic spindle triggers a cell cycle checkpoint, arresting the cell in the G2/M phase and ultimately inducing apoptosis.[3]

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Benzamide Derivatives cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Growing Microtubule Growing Microtubule Tubulin Dimers->Growing Microtubule Polymerization Growing Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Collapse Mitotic Spindle Collapse Benzamide Derivative Benzamide Derivative Tubulin Dimers_2 Tubulin Dimers_2 Benzamide Derivative->Tubulin Dimers_2 Binds to Colchicine Site Tubulin-Benzamide Complex Tubulin-Benzamide Complex Growing Microtubule_2 Growing Microtubule_2 Tubulin-Benzamide Complex->Growing Microtubule_2 Polymerization Blocked Growing Microtubule_2->Tubulin Dimers_2 Depolymerization G2/M Arrest G2/M Arrest Mitotic Spindle Collapse->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Purified Tubulin Purified Tubulin Reaction Mixture Reaction Mixture Purified Tubulin->Reaction Mixture GTP GTP GTP->Reaction Mixture Test Compound (Benzamide Derivative) Test Compound (Benzamide Derivative) Test Compound (Benzamide Derivative)->Reaction Mixture Incubate at 37°C Incubate at 37°C Reaction Mixture->Incubate at 37°C Spectrophotometric Reading (340 nm) Spectrophotometric Reading (340 nm) Incubate at 37°C->Spectrophotometric Reading (340 nm) Monitor Absorbance over time Data Analysis Data Analysis Spectrophotometric Reading (340 nm)->Data Analysis Generate Polymerization Curves Calculate IC50

Caption: Workflow for an in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL. [8]Keep on ice.

    • Prepare a 10 mM stock solution of GTP in the same buffer.

    • Prepare a stock solution of the benzamide derivative in DMSO. Serially dilute the compound to the desired concentrations in buffer. Ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%). [8] * Prepare positive (e.g., colchicine) and negative (e.g., paclitaxel) controls in parallel.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the diluted benzamide derivative or control compounds.

    • On ice, prepare a tubulin-GTP master mix.

    • Initiate the polymerization reaction by adding the tubulin-GTP mix to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. [8]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Assays

Cell-based assays are crucial for determining the cellular effects of benzamide derivatives, including their cytotoxicity, impact on cell cycle progression, and induction of apoptosis.

cluster_0 Endpoint Assays Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Incubate with Benzamide Derivative Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Compound Treatment->Cell Viability Assay (MTT/XTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Compound Treatment->Apoptosis Assay (Annexin V/PI Staining) Immunofluorescence Microscopy Immunofluorescence Microscopy Compound Treatment->Immunofluorescence Microscopy Data Analysis Data Analysis Cell Viability Assay (MTT/XTT)->Data Analysis Determine IC50 Cell Cycle Analysis (Flow Cytometry)->Data Analysis Quantify G2/M Arrest Apoptosis Assay (Annexin V/PI Staining)->Data Analysis Measure Apoptotic Cell Population Immunofluorescence Microscopy->Data Analysis Visualize Microtubule Disruption

Caption: Workflow for cell-based evaluation of tubulin inhibitors.

Step-by-Step Methodologies:

  • Cell Proliferation Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the benzamide derivative for 48-72 hours.

    • Add MTT reagent and incubate until formazan crystals form.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

  • Cell Cycle Analysis:

    • Treat cells with the benzamide derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

    • Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity. [9]

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat them with the benzamide derivative.

    • Fix, permeabilize, and block the cells.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule architecture and formation of abnormal mitotic spindles are expected. [9]

Conclusion and Future Directions

Benzamide derivatives represent a highly promising class of tubulin polymerization inhibitors with significant potential for the development of novel anticancer agents. Their ability to target the colchicine binding site offers a strategic advantage in overcoming resistance to other classes of microtubule-targeting drugs. The ongoing exploration of the vast chemical space around the benzamide scaffold, guided by robust SAR studies and comprehensive biological evaluation, is expected to yield next-generation tubulin inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of benzamide derivatives with enhanced tumor-targeting capabilities and their evaluation in combination with other anticancer therapies to achieve synergistic effects and further improve patient outcomes. The progression of promising candidates like Plinabulin into late-stage clinical trials underscores the therapeutic potential of this class of compounds. [10]

References

  • Benchchem. (n.d.). Cell-Based Assays for Tubulin Polymerization Inhibitors: Application Notes and Protocols.
  • Lin, Z., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372–16391. [Link]

  • ResearchGate. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site | Request PDF. Retrieved from [Link]

  • Yoshimatsu, K., et al. (1995). Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. Cancer Research, 55(18), 4174-4179. [Link]

  • PubMed. (2001). Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. Journal of Medicinal Chemistry, 44(22), 3599-605. [Link]

  • Benchchem. (n.d.). Application Notes: In Vitro Tubulin Polymerization Assay with Verubulin.
  • Shan, B., et al. (1999). Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proceedings of the National Academy of Sciences of the United States of America, 96(10), 5686-91. [Link]

  • PNAS. (1999). Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Tubulin Inhibitor T138067 (Batabulin): Patent Landscape, Mechanism, and Preclinical Data.
  • Zhu, H., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • PubMed. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372-16391. [Link]

  • Kokoshka, J. M., et al. (1997). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 60(5), 495-498. [Link]

  • Li, Y., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Cancer, 5(7), 577-586. [Link]

  • ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Retrieved from [Link]

  • PubMed. (1998). Preferential binding of E7010 to murine beta 3-tubulin and decreased beta 3-tubulin in E7010-resistant cell lines. Japanese Journal of Cancer Research, 89(12), 1322-1330. [Link]

  • Reinstadler, V., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]

  • Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306. [Link]

  • Guggilapu, S. D., et al. (2021). Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. Bioorganic Chemistry, 109, 104765. [Link]

  • Kamal, A., et al. (2016). Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 655-668. [Link]

  • Méndez-Lucio, O., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Pharmaceuticals, 14(5), 400. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Lu, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155815. [Link]

  • Kondeva-Burdina, M., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(23), 7179. [Link]

  • Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. Communications Biology, 4(1), 643. [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1375. [Link]

  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129521. [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(1), 224. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

Sources

Navigating the Poles: A Technical Guide to the Solubility of 4-bromo-N-(4-methylbenzyl)benzamide in DMSO vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic—it is a cornerstone of translational success. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation feasibility, and in vitro assay performance. This guide provides an in-depth exploration of the solubility of a model benzamide derivative, 4-bromo-N-(4-methylbenzyl)benzamide, comparing its behavior in two fundamentally different solvents: the polar aprotic solvent, dimethyl sulfoxide (DMSO), and the polar protic solvent, water.

For researchers, scientists, and drug development professionals, this document offers not just data, but a framework for understanding the interplay of molecular structure and solvent properties that govern solubility. By elucidating the "why" behind the "how," we aim to empower more strategic and informed decision-making in the laboratory.

The Compound in Focus: 4-bromo-N-(4-methylbenzyl)benzamide

Chemical Identity:

  • IUPAC Name: 4-bromo-N-(4-methylbenzyl)benzamide

  • CAS Number: 346696-13-7[1]

  • Molecular Formula: C₁₅H₁₄BrNO[1]

  • Molecular Weight: 304.18 g/mol [1]

Structural Features and Their Implications for Solubility:

The structure of 4-bromo-N-(4-methylbenzyl)benzamide is characterized by several key features that dictate its solubility profile:

  • Two Aromatic Rings: The presence of a brominated benzene ring and a methyl-substituted benzene ring contributes significantly to the molecule's hydrophobicity (lipophilicity). This extensive nonpolar surface area is expected to limit solubility in aqueous media.

  • Amide Linkage (-CONH-): The amide group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This feature is crucial for interactions with polar solvents.

  • Halogen Substitution: The bromine atom adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the aromatic ring, but it does not significantly contribute to aqueous solubility.

Based on these structural characteristics, a qualitative prediction can be made: 4-bromo-N-(4-methylbenzyl)benzamide is anticipated to exhibit significantly higher solubility in a polar organic solvent like DMSO compared to water.

The Solvents: A Tale of Two Polarities

The stark difference in the solubility of 4-bromo-N-(4-methylbenzyl)benzamide in DMSO versus water is a direct consequence of the distinct chemical natures of these two solvents.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO possesses a strong dipole moment. Its sulfur-oxygen bond is highly polarized, making the oxygen atom an excellent hydrogen bond acceptor. However, the methyl groups sterically hinder the sulfur atom, preventing it from acting as an effective hydrogen bond donor. This characteristic allows DMSO to readily solvate polar molecules and cations.[2][3]

  • Water (H₂O): A polar protic solvent, water is an excellent hydrogen bond donor and acceptor. Its small size and extensive hydrogen-bonding network are responsible for its unique properties as a universal solvent for many polar and ionic compounds. However, this strong cohesive energy of water also means that a significant amount of energy is required to create a cavity for a nonpolar solute, leading to the hydrophobic effect.

Predicted Solubility: A Quantitative and Qualitative Comparison

Table 1: Predicted and Illustrative Solubility Data

Compound Solvent Predicted Solubility Illustrative Solubility (Benzamide) Rationale for Prediction
4-bromo-N-(4-methylbenzyl)benzamideDMSO High High (qualitative)[7]The polar aprotic nature of DMSO effectively solvates the polar amide group, while its organic character accommodates the large hydrophobic aromatic rings.
4-bromo-N-(4-methylbenzyl)benzamideWater Very Low to Insoluble ~3 g/L at room temperature[4]The significant hydrophobic character of the two aromatic rings leads to a pronounced hydrophobic effect in water, limiting solubility despite the presence of a polar amide group.

The "Why": A Mechanistic Deep Dive into Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational understanding of solubility.[4] In this case, the large, predominantly nonpolar structure of 4-bromo-N-(4-methylbenzyl)benzamide is more "like" the organosulfur environment of DMSO than the highly structured, hydrogen-bonded network of water.

In DMSO:

  • Favorable Dipole-Dipole Interactions: The polar amide group of the solute interacts favorably with the strong dipole of the DMSO molecules.

  • Hydrogen Bonding: The carbonyl oxygen of the benzamide acts as a hydrogen bond acceptor for any available donors, and the N-H group can interact with the sulfoxide oxygen of DMSO.

  • Dispersion Forces: The large aromatic rings of the solute are readily accommodated by the methyl groups of DMSO through London dispersion forces.

In Water:

  • The Hydrophobic Effect: The two aromatic rings disrupt the extensive hydrogen-bonding network of water. Water molecules must organize into a cage-like structure around the nonpolar parts of the solute, which is entropically unfavorable and drives the solute out of the solution.

  • Limited Hydrogen Bonding: While the amide group can form some hydrogen bonds with water, these interactions are not sufficient to overcome the energy penalty of solvating the large hydrophobic portions of the molecule.

The following diagram illustrates the key molecular interactions governing solubility in each solvent.

G cluster_0 Solubility in DMSO cluster_1 Solubility in Water Solute 4-bromo-N-(4-methylbenzyl)benzamide DMSO DMSO Molecules Solute->DMSO Strong Dipole-Dipole Interactions Van der Waals Forces DMSO->Solute H-Bond Acceptor (S=O) Solute_W 4-bromo-N-(4-methylbenzyl)benzamide Water Water Molecules Solute_W->Water Hydrophobic Effect (Disruption of H-Bond Network) Water->Solute_W Limited H-Bonding

Caption: Molecular interactions in DMSO vs. Water.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, the "gold standard" shake-flask method is recommended.[6] This method measures the equilibrium solubility of a compound in a given solvent.

Objective: To determine the thermodynamic equilibrium solubility of 4-bromo-N-(4-methylbenzyl)benzamide in DMSO and water at a specified temperature (e.g., 25 °C).

Materials:

  • 4-bromo-N-(4-methylbenzyl)benzamide (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol Workflow:

G start Start prep Prepare Supersaturated Mixture: Add excess solid to a known volume of solvent in a vial. start->prep equilibrate Equilibrate: Incubate on an orbital shaker at constant temperature for 24-48h to reach equilibrium. prep->equilibrate separate Separate Phases: Centrifuge the vial to pellet the undissolved solid. equilibrate->separate sample Sample Supernatant: Carefully withdraw an aliquot of the clear supernatant. separate->sample dilute Dilute Sample: Quantitatively dilute the aliquot with a suitable mobile phase. sample->dilute analyze Analyze by HPLC: Inject the diluted sample and a series of known standards onto the HPLC. dilute->analyze calculate Calculate Solubility: Determine the concentration of the saturated solution from the standard curve. analyze->calculate end_node End calculate->end_node

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: To a series of vials, add a known volume of the solvent (e.g., 1 mL of DMSO or water). Add an excess amount of solid 4-bromo-N-(4-methylbenzyl)benzamide to each vial to ensure that a saturated solution is formed. The amount of excess solid should be sufficient to be visible after the equilibration period.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and centrifuge them at high speed to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the equilibrium.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet. Quantitatively dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method. Prepare a standard curve using known concentrations of 4-bromo-N-(4-methylbenzyl)benzamide.

  • Calculation: Determine the concentration of the compound in the diluted samples by interpolating from the standard curve. Back-calculate to determine the concentration in the original saturated supernatant, which represents the equilibrium solubility.

Implications for Research and Drug Development

The profound difference in solubility between DMSO and water has significant practical consequences:

  • Compound Storage and Handling: DMSO is the solvent of choice for creating concentrated stock solutions of poorly water-soluble compounds for high-throughput screening and in vitro assays.[2][3] An understanding of a compound's DMSO solubility is critical for maintaining its integrity in compound libraries.[8]

  • In Vitro Assays: When diluting a DMSO stock solution into an aqueous assay buffer, the compound may precipitate if its aqueous solubility is exceeded. This can lead to inaccurate and misleading biological data. It is crucial to ensure that the final concentration of the compound in the assay is well below its aqueous solubility limit and that the final DMSO concentration is compatible with the biological system.

  • Formulation Development: For a compound to be developed as an oral therapeutic, it must have some degree of aqueous solubility for absorption in the gastrointestinal tract. The very low predicted aqueous solubility of 4-bromo-N-(4-methylbenzyl)benzamide would signal to drug development professionals that formulation strategies, such as amorphous solid dispersions or lipid-based formulations, would be necessary to enhance its bioavailability.

Conclusion

The solubility of 4-bromo-N-(4-methylbenzyl)benzamide is a clear illustration of fundamental physicochemical principles. Its molecular architecture, rich in hydrophobic aromatic structures, dictates a strong preference for the polar aprotic environment of DMSO and a correspondingly low affinity for water. For the practicing scientist, this is not a mere data point but a guiding principle. It informs how the compound is stored, how it is tested, and ultimately, how it might be formulated. A predictive understanding of solubility, grounded in the mechanics of solute-solvent interactions and confirmed by robust experimental methods like the shake-flask protocol, is an indispensable tool in the rational design and development of new chemical entities.

References

  • T. V. Tetko, I. I. Baskin, A. I. Varnek, "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions," Current Medicinal Chemistry, vol. 13, no. 2, pp. 223-41, 2006. [Link]

  • Solubility of Things, "Benzamide," Solubility of Things, N.p., n.d. [Link]

  • J. Ouyang, L. Chen, Y. Zhang, "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K," Journal of Chemical & Engineering Data, vol. 64, no. 10, pp. 4349-4359, 2019. [Link]

  • M. W. Lusi, A. J. Cruz-Cabeza, "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide," Molecules, vol. 26, no. 1, p. 197, 2021. [Link]

  • National Center for Biotechnology Information, "4-Bromo-N-methylbenzamide," PubChem Compound Database, CID=186113. [Link]

  • J. Ouyang, L. Chen, Y. Zhang, "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K," ResearchGate, N.p., 2019. [Link]

  • T. V. Tetko, I. I. Baskin, A. I. Varnek, "Top-Performing Models for DMSO Solubility Prediction Developed with a Publicly Available Data Set," Journal of Chemical Information and Modeling, vol. 53, no. 8, pp. 1967-1976, 2013. [Link]

  • T. V. Tetko, I. I. Baskin, A. I. Varnek, "(PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions," ResearchGate, N.p., 2006. [Link]

  • NIST, "Benzamide, N-(4-bromophenyl)-4-methyl-," NIST Chemistry WebBook, N.p., n.d. [Link]

  • Y. Liu, et al., "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms," Journal of Cheminformatics, vol. 12, no. 1, p. 57, 2020. [Link]

  • I. I. Baskin, T. V. Tetko, A. I. Varnek, "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions," Journal of Chemical Information and Modeling, vol. 53, no. 8, pp. 1977-1985, 2013. [Link]

Sources

The Technical Guide to Biological Activity of N-Benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry, characterized by two aromatic rings linked by an amide bond (


). Its structural rigidity, combined with the hydrogen-bonding capability of the amide linker, allows it to interact with diverse biological targets ranging from cytoskeletal proteins to metabolic enzymes.

This guide analyzes the three primary therapeutic vectors for this scaffold: tubulin polymerization inhibition (anticancer) , cholinesterase inhibition (neuroprotection) , and InhA inhibition (antitubercular) . It provides actionable structure-activity relationship (SAR) data, validated synthesis protocols, and standardized assay methodologies.

Structural Activity Relationship (SAR) Analysis

The biological activity of N-benzylbenzamide derivatives is strictly governed by the substitution patterns on the Benzoyl (Ring A) and Benzyl (Ring B) moieties.

SAR Visualization

The following diagram maps specific functional group modifications to their resultant biological activity.

SAR_Map Core N-Benzylbenzamide Core (Ph-CO-NH-CH2-Ph) Tubulin Target: Tubulin (Anticancer) Core->Tubulin ChE Target: AChE/BChE (Alzheimer's) Core->ChE InhA Target: InhA (Antitubercular) Core->InhA SubA1 Ring A: 3,4,5-trimethoxy (Mimics Colchicine) SubA1->Tubulin Critical for Colchicine Site SubA2 Ring A: 4-Heteroaryl methyl SubA2->InhA Substrate mimicry SubA3 Ring A: Bulky hydrophobic groups (e.g., Benzylsulfonyl) SubA3->ChE Occupies PAS of AChE SubB1 Ring B: 2-Fluoro/Chloro (Metabolic Stability) SubB1->InhA Improves PK SubB2 Ring B: 4-Methoxy/Amino SubB2->Tubulin Enhances potency SubB3 Ring B: N-substituted Piperidine tail SubB3->ChE Cation-pi interaction

Caption: SAR map illustrating divergent optimization pathways. Ring A modifications determine target specificity (e.g., trimethoxy for tubulin vs. heteroaryl for InhA).

Key Biological Mechanisms & Data[1][2][3][4]

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives bearing a 3,4,5-trimethoxyphenyl group on Ring A function as Colchicine Binding Site Inhibitors (CBSIs). They disrupt microtubule dynamics, leading to G2/M phase arrest and apoptosis.[1]

  • Lead Compound: 20b

  • Mechanism: Binds to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -tubulin, preventing polymerization.
    
  • Secondary Effect: Potent vascular disrupting agent (VDA), cutting off tumor blood supply.

Table 1: Cytotoxicity Profile of Lead N-Benzylbenzamide Derivatives

Compound IDCell LineIC50 (nM)MechanismReference
20b HeLa (Cervical)12 ± 2Tubulin Inhibition[1]
20b MCF-7 (Breast)15 ± 3Tubulin Inhibition[1]
12d A549 (Lung)28 ± 5G2/M Arrest[2]
CA-4 (Control)HeLa11 ± 1Standard CBSI[1]
Neuroprotection: Cholinesterase Inhibition

N-benzylbenzamide derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The scaffold spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

  • Selectivity: N-benzyl derivatives often show picomolar affinity for BChE , which becomes the dominant cholinesterase in advanced Alzheimer's Disease.

  • Key Modification: Introduction of a piperidine moiety on the benzyl nitrogen (N-benzylpiperidine benzamides) significantly enhances AChE affinity via cation-

    
     interactions.
    
Antitubercular Activity: InhA Inhibition

Specific derivatives (N-benzyl-4-((heteroaryl)methyl)benzamides) target InhA (enoyl-acyl carrier protein reductase).[2]

  • Advantage: Unlike Isoniazid, these are direct inhibitors and do not require activation by KatG, making them effective against MDR-TB strains lacking functional KatG.

Synthesis Strategy: Self-Validating Protocol

To ensure reproducibility, use the EDC/HOBt Amide Coupling method. This is superior to acid chloride methods for derivatives with sensitive functional groups (e.g., methoxy, amino).

Protocol: Synthesis of N-(substituted-benzyl)benzamide

Reaction:



Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under

    
     atmosphere. Add EDC
    
    
    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at
    
    
    for 30 minutes.
    • Check Point: Solution should remain clear or turn slightly cloudy; precipitation indicates incomplete activation or impurity.

  • Addition: Add the substituted benzylamine (1.0 equiv) and DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The acid spot (baseline) should disappear.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (x2) – Removes unreacted amine/EDC.

    • Sat.

      
       (x2) – Removes unreacted acid/HOBt.
      
    • Brine (x1).

  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH or purify via flash chromatography.
    

Experimental Protocols for Biological Evaluation

Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin.

  • Preparation: Suspend purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , 1 mM GTP, pH 6.9) at 
    
    
    
    .
  • Incubation: Add test compound (e.g.,

    
    ) or vehicle (DMSO) to the tubulin solution at 
    
    
    
    .
  • Initiation: Transfer to a 384-well plate pre-warmed to

    
    .
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance vs. time.

    • Valid Result: Vehicle control shows a sigmoidal curve (nucleation, elongation, steady state). Active inhibitors show a flattened curve (suppressed

      
      ).
      
Ellman’s Assay (Cholinesterase Inhibition)

Objective: Determine IC50 against AChE/BChE.

  • Reagents: Acetylthiocholine iodide (ATCh, substrate), DTNB (Ellman's reagent), AChE (from electric eel or human recombinant).

  • Workflow:

    • In a 96-well plate, mix

      
       Phosphate Buffer (pH 8.0), 
      
      
      
      test compound (serially diluted), and
      
      
      Enzyme solution (
      
      
      ).
    • Incubate at

      
       for 10 minutes.
      
    • Add

      
       DTNB (
      
      
      
      ) and
      
      
      ATCh (
      
      
      ).
  • Detection: Measure absorbance at 412 nm immediately and every 1 minute for 10 minutes.

  • Calculation:

    
    .
    
    • Self-Validation: Reference standard Donepezil must yield an IC50 within 10% of historical data (approx. 20-50 nM depending on conditions).

Mechanism of Action Visualization

The following diagram details the signaling cascade for the anticancer activity of N-benzylbenzamide derivatives (specifically Compound 20b).

Mechanism Compound N-Benzylbenzamide (Compound 20b) Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Vascular Vascular Disruption (Endothelial Cell Retraction) Polymerization->Vascular Cytoskeletal collapse Checkpoint Spindle Assembly Checkpoint (G2/M Arrest) Spindle->Checkpoint Triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) Checkpoint->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes Vascular->Apoptosis Tumor Necrosis

Caption: Mechanistic pathway of Compound 20b inducing apoptosis and vascular collapse via tubulin inhibition.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Source: Journal of Medicinal Chemistry (2022) URL:[Link]

  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: Bioorganic & Medicinal Chemistry (2002) URL:[Link]

Sources

An In-depth Technical Guide to the Melting Point Determination of 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the accurate determination of the melting point of 4-bromo-N-(4-methylbenzyl)benzamide. In the absence of extensive published data for this specific compound, this document emphasizes a robust experimental protocol grounded in established principles of physical chemistry and pharmacopeial standards. Adherence to the methodologies outlined herein will ensure the generation of reliable and reproducible data, a critical aspect of compound characterization in research and development.

Introduction: The Significance of an Accurate Melting Point

The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from the solid to the liquid phase.[1][2] For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. In the context of drug development, an accurate melting point is crucial for:

  • Compound Identification and Characterization: Confirming the identity of a synthesized compound by comparing its melting point to a reference value.

  • Purity Assessment: A broad melting range can indicate the presence of impurities, necessitating further purification.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.

  • Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) is essential for designing stable and effective dosage forms.

4-bromo-N-(4-methylbenzyl)benzamide, with the molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol , is a benzamide derivative.[3][4] The benzamide scaffold is of significant interest in medicinal chemistry for its diverse biological activities.[4] Therefore, the precise characterization of its physical properties, such as the melting point, is a foundational step in its scientific evaluation.

Physicochemical Properties of 4-bromo-N-(4-methylbenzyl)benzamide

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO[3][4]
Molecular Weight 304.18 g/mol [3][4]
Chemical Structure A benzamide with a 4-bromophenyl group attached to the carbonyl carbon and a 4-methylbenzyl group attached to the amide nitrogen.[3][4]

Experimental Protocol for Melting Point Determination

The following protocol is designed to yield an accurate and reproducible melting point for 4-bromo-N-(4-methylbenzyl)benzamide using the capillary method, which is a widely accepted and standard technique.[5]

Materials and Apparatus
  • Sample: 4-bromo-N-(4-methylbenzyl)benzamide, finely powdered and completely dry.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar).[6]

  • Capillary Tubes: Thin-walled glass capillary tubes, closed at one end, with an outer diameter of 1.3–1.8 mm and a wall thickness of 0.1–0.2 mm.[1]

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Spatula: For sample handling.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 4-bromo-N-(4-methylbenzyl)benzamide is completely dry, as residual solvent can depress the melting point.

    • Using a clean and dry mortar and pestle, carefully grind a small amount of the sample into a fine, uniform powder. This ensures efficient heat transfer within the sample.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample.

    • Tap the closed end of the capillary tube gently on a hard surface to pack the sample into the bottom. Alternatively, drop the tube through a long glass tube to facilitate packing.[6]

    • The packed sample height should be between 2–3 mm.[1] An appropriate sample size is crucial; too much sample will result in a broad melting range due to uneven heat distribution.

  • Initial (Rapid) Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate, approximately 10°C per minute.[1]

    • Observe the sample and record the approximate temperature at which it melts. This initial, less precise measurement is to establish a rough estimate of the melting point to save time in subsequent, more accurate determinations.[6]

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[6]

    • Prepare a fresh capillary tube with a new sample; never re-melt a sample as its crystalline structure may have changed.[5]

    • Place the new capillary tube in the apparatus.

    • Set the heating rate to 1°C per minute.[1] A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, providing an accurate reading.[6]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[1]

    • The melting point should be recorded as a range from the onset of melting to the clear point.

  • Repeat for Reproducibility:

    • Repeat the accurate determination at least two more times with fresh samples to ensure the results are consistent and reproducible.

Interpreting the Results
  • Pure Sample: A pure sample of 4-bromo-N-(4-methylbenzyl)benzamide should exhibit a sharp melting range, typically within 0.5-1.0°C.

  • Impure Sample: If the sample is impure, the melting range will be broader, and the entire range will be depressed to a lower temperature.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the melting point determination process, emphasizing the iterative nature of refining the measurement from an approximate value to a precise range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis A Obtain Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Rapid Heating (~10°C/min) Determine Approximate M.P. D->E F Cool Apparatus to ~20°C below Approximate M.P. E->F G Insert Fresh Sample F->G H Slow Heating (1°C/min) G->H I Record Melting Range (Onset to Clear Point) H->I J Repeat for Consistency (2x) I->J K Analyze Melting Range J->K L Sharp Range (0.5-1.0°C) -> High Purity K->L M Broad/Depressed Range -> Impurities Present K->M

Caption: Workflow for accurate melting point determination.

Conclusion

The determination of the melting point of 4-bromo-N-(4-methylbenzyl)benzamide is a critical step in its characterization. While a definitive literature value is not currently established, the application of a systematic and rigorous experimental protocol, as detailed in this guide, will enable researchers to generate reliable and accurate data. The principles of meticulous sample preparation, controlled heating rates, and careful observation are paramount to achieving a trustworthy result that can confidently be used for purity assessment and compound identification in a research and drug development setting.

References

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Melting Point. Clarion University. [Link]

Sources

The Bromine Advantage: Strategic SAR of Brominated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Brominated Benzamides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Halogen Pivot

In modern medicinal chemistry, the incorporation of bromine into the benzamide scaffold is rarely a random screening decision; it is a calculated strategic pivot. While fluorine is often the default for metabolic blocking, bromine offers a unique triad of physicochemical properties that drive potency and selectivity: sigma-hole interactions (halogen bonding) , lipophilic tuning , and steric occlusion .

This technical guide dissects the structure-activity relationship (SAR) of brominated benzamides, moving beyond basic substitutions to explore how the bromine atom acts as a molecular anchor in protein-ligand complexes. We focus on two high-value therapeutic areas where this scaffold dominates: FtsZ-targeting antimicrobials and HDAC-inhibiting anticancer agents .

Physicochemical Core: Why Bromine?

Before analyzing specific targets, we must establish the "Bromine Rules" that govern this scaffold's behavior.

The Sigma-Hole Effect (Halogen Bonding)

Unlike fluorine, which is highly electronegative and acts as a hydrogen bond acceptor, bromine exhibits an anisotropic charge distribution. The region along the C-Br bond axis is electron-deficient (positive potential), known as the sigma-hole .

  • Mechanism: This positive patch allows the bromine atom to act as a Lewis acid, forming strong, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms, histidine nitrogen) in the binding pocket.

  • Energy Profile: These interactions can contribute 1–5 kcal/mol to binding affinity, often distinguishing a nanomolar lead from a micromolar hit.

Metabolic Blocking & Lipophilicity
  • CYP450 Shielding: Para-bromination on the benzamide ring effectively blocks hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
  • LogP Modulation: Bromine increases lipophilicity (

    
    ) more than chlorine (
    
    
    
    ). This is critical for benzamides targeting intracellular proteins like FtsZ, where membrane permeability is the rate-limiting step for efficacy.

Case Study A: Antimicrobial FtsZ Inhibitors

The bacterial cell division protein FtsZ is a structural homolog of tubulin.[1][2] Benzamides, specifically 3-alkoxybenzamides, are the most advanced class of FtsZ inhibitors (e.g., PC190723, TXA707).

The Pharmacophore

The core pharmacophore requires a delicate balance between the "Head" (benzamide) and the "Tail" (alkoxy side chain).

RegionStructural RequirementRole of Bromine/Substituents
Head Group 2,6-difluorobenzamide (essential)The amide

forms H-bonds with Val207/Asn208. The 2,6-F atoms enforce a non-planar conformation essential for the Interdomain Cleft (IDC) fit.
Core Ring 3-substituted phenylBromination at C-4 or C-5 of the core phenyl ring (or bioisosteres like pyridines) modulates electronic density and fills hydrophobic pockets.
Tail Group Alkoxy/Heterocyclic linkerExtends into the hydrophobic channel. Bromination of the terminal aryl group (e.g., in TXH9179 analogs) enhances hydrophobic collapse and van der Waals contacts.
Mechanistic SAR Visualization

The following diagram illustrates the binding logic of brominated benzamides within the FtsZ Interdomain Cleft.

FtsZ_SAR cluster_SAR SAR Optimization Logic Benzamide Benzamide Head (2,6-difluoro) Linker Alkoxy Linker (Rigid/Flexible) Benzamide->Linker Target_Pocket FtsZ Interdomain Cleft Benzamide->Target_Pocket H-bond (Val207) Conformational Lock Tail Distal Aryl Group (Brominated) Linker->Tail Linker->Target_Pocket Hydrophobic Channel Traversal Tail->Target_Pocket Sigma-Hole Interaction (Backbone Carbonyl)

Caption: SAR logic flow for FtsZ inhibitors. The brominated tail exploits the sigma-hole to anchor the molecule deep within the hydrophobic cleft.

Key Data: Bromine vs. Chlorine

In comparative studies of benzamide FtsZ inhibitors (e.g., Staphylococcus aureus strains):

  • Chlorinated Analog: MIC = 0.5 µg/mL

  • Brominated Analog (TXH series): MIC = 0.06–0.12 µg/mL

  • Insight: The size match of bromine with the sub-pocket and the halogen bond strength drive the 4-8x potency increase.

Case Study B: Anticancer HDAC Inhibitors

Benzamides (e.g., Entinostat/MS-275) are Class I selective HDAC inhibitors. They bind to the zinc ion in the catalytic tunnel.[3]

Structural Logic
  • Zinc Binding Group (ZBG): The benzamide moiety itself coordinates the

    
     ion.
    
  • Surface Recognition Cap: The region exposed to the solvent.

  • Linker: Connects ZBG and Cap.

The Bromine Modification: Introducing a bromine atom at the ortho position of the aniline (part of the benzamide ZBG) or on the "Cap" phenyl ring creates steric hindrance that can improve isoform selectivity (e.g., HDAC1 vs. HDAC6).

Pathway Impact

Inhibition of HDAC1/2 by brominated benzamides leads to hyperacetylation of histones (H3, H4), reactivating tumor suppressor genes (e.g., p21WAF1).

HDAC_Pathway Inhibitor Brominated Benzamide (Inhibitor) HDAC HDAC 1/2 Enzyme (Deacetylation) Inhibitor->HDAC Blocks Zn2+ Site Histone Histone Tails (Acetylated) HDAC->Histone Normally Removes Ac Chromatin Chromatin Relaxation (Euchromatin) Histone->Chromatin Accumulation of Ac GeneExp Tumor Suppressor Expression (p21) Chromatin->GeneExp Transcription ON Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Therapeutic Effect

Caption: Mechanism of Action for HDAC inhibition. Brominated benzamides block the catalytic core, preventing deacetylation and forcing chromatin relaxation.

Synthetic Methodologies

Accessing these cores requires robust C-C and C-N bond formation. The Suzuki-Miyaura coupling is the gold standard for installing the brominated aryl tail.

Protocol: Optimized Suzuki Coupling for Brominated Benzamides

Use this protocol to attach the distal brominated aryl group to the benzamide linker.

Reagents:

  • Aryl boronic acid (containing the Br substituent)

  • Benzamide halide intermediate

  • Catalyst:

    
     (Preferred for steric bulk)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the benzamide halide (1.0 eq) and brominated aryl boronic acid (1.1 eq). Add solvent. Sparge with Argon for 15 mins. Critical: Oxygen poisoning is the primary cause of yield loss here.

  • Catalyst Addition: Add

    
     (0.05 eq) under positive Argon pressure.
    
  • Reflux: Heat to 90°C for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Brominated products often streak on silica; add 1% triethylamine to the eluent.

Experimental Validation: GTPase Assay

To verify FtsZ inhibition, a GTPase assay is the standard self-validating protocol.

Principle: FtsZ hydrolyzes GTP to GDP + Pi during polymerization. Inhibitors reduce the rate of phosphate release.

Protocol:

  • Buffer Prep: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    
  • Protein: Incubate recombinant FtsZ (5 µM) with the test benzamide (0.1 – 50 µM) for 10 mins at 25°C.

  • Initiation: Add GTP (500 µM).

  • Detection: Quench aliquots at 0, 5, 10, 15 mins using Malachite Green reagent (detects free Pi).

  • Readout: Measure Absorbance at 630 nm.

  • Calculation: Plot Pi concentration vs. time. The slope is the GTPase rate. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     is the concentration reducing the slope by 50%.
    

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Benzodioxane-benzamides as new bacterial cell division inhibitors. European Journal of Medicinal Chemistry. Link

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179). ACS Chemical Biology. Link

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as HDAC1 Inhibitors. Molecules. Link

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Link

Sources

Methodological & Application

synthesis of 4-bromo-N-(4-methylbenzyl)benzamide from acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-bromo-N-(4-methylbenzyl)benzamide

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide, a substituted N-benzylbenzamide scaffold relevant to medicinal chemistry and materials science. The synthesis is achieved via the acylation of 4-methylbenzylamine with 4-bromobenzoyl chloride under Schotten-Baumann conditions. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed step-by-step experimental protocol, purification and characterization guidelines, and critical safety procedures. The content is structured to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, ensuring technical accuracy and procedural reliability.

Introduction and Scientific Principle

N-aryl and N-alkyl amides are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their stability and ability to participate in hydrogen bonding make the amide bond a cornerstone of molecular design. The target molecule, 4-bromo-N-(4-methylbenzyl)benzamide (CAS No. 346696-13-7), combines a halogenated aromatic ring with a substituted benzyl group, making it a valuable intermediate for further functionalization in drug discovery programs.

The synthesis detailed herein employs the Schotten-Baumann reaction, a robust and widely used method for preparing amides from amines and acyl chlorides, first described in 1883.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Core Mechanism Explained:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-methylbenzylamine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride (4-bromobenzoyl chloride). This forms a transient tetrahedral intermediate.[4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: This reaction produces one equivalent of hydrochloric acid (HCl). The presence of a base, typically aqueous sodium hydroxide, is critical. The base serves to neutralize the HCl, which would otherwise protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[3][6] The use of a biphasic system, with the base in the aqueous phase and the reactants/product in an immiscible organic solvent, is a hallmark of "Schotten-Baumann conditions".[3][6]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Bromobenzoyl Chloride INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 4-Methylbenzylamine R2->INT P1 4-bromo-N-(4-methylbenzyl)benzamide INT->P1 Collapse & Cl⁻ Elimination P2 HCl (neutralized by base)

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Experimental Protocol

This protocol is designed for the reliable synthesis and isolation of the target compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
4-Bromobenzoyl chlorideC₇H₄BrClO219.462.19 g10.01.0Corrosive, lachrymator.[7]
4-MethylbenzylamineC₈H₁₁N121.181.27 g (1.31 mL)10.51.05-
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.02.0Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--Solvent.
Deionized WaterH₂O18.0250 mL--Solvent for base.
Hydrochloric Acid (1 M)HCl36.46~20 mL--For work-up.
Brine (Saturated NaCl)NaCl58.44~20 mL--For work-up.
Anhydrous MgSO₄MgSO₄120.37~2 g--Drying agent.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis prep_amine 1. Dissolve 4-methylbenzylamine in 25 mL DCM in flask. setup 4. Add NaOH solution to amine. Cool flask to 0-5 °C. prep_amine->setup prep_base 2. Prepare 10% NaOH (aq) solution (0.8g in 8 mL H₂O). prep_base->setup prep_acid_chloride 3. Dissolve 4-bromobenzoyl chloride in 25 mL DCM. addition 5. Add acid chloride solution dropwise over 20-30 min. prep_acid_chloride->addition setup->addition react 6. Warm to RT and stir for 2-3 hours (Monitor by TLC). addition->react separate 7. Transfer to separatory funnel. Separate organic layer. react->separate wash 8. Wash organic layer sequentially with 1 M HCl, H₂O, and Brine. separate->wash dry 9. Dry organic layer over MgSO₄, filter, and concentrate. wash->dry purify 10. Purify crude solid by recrystallization (e.g., from Ethanol). dry->purify analyze 11. Characterize pure product (MP, NMR, IR, MS). purify->analyze

Caption: Figure 2: General Experimental Workflow.

  • Amine & Base Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.27 g) in dichloromethane (25 mL). To this, add a freshly prepared solution of sodium hydroxide (0.80 g in 8 mL of deionized water).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature reaches 0-5 °C. Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Acid Chloride Addition: In a separate beaker, dissolve 4-bromobenzoyl chloride (2.19 g) in dichloromethane (25 mL). Transfer this solution to a dropping funnel. Add the acid chloride solution dropwise to the cooled, stirring biphasic mixture over 20-30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Work-up - Separation: Transfer the reaction mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (1 x 20 mL) to remove any unreacted 4-methylbenzylamine.

    • Deionized water (1 x 20 mL).

    • Brine (1 x 20 mL) to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of fresh DCM. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

Purification and Characterization

Purification

The crude solid product can be effectively purified by recrystallization.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethyl acetate/hexane mixture) to just dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₅H₁₄BrNO.[10]

  • Molecular Weight: 304.18 g/mol .[10]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic CH₂ group, a singlet for the methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon (~165-170 ppm) and the various aromatic and aliphatic carbons.

  • IR Spectroscopy: Look for a strong C=O stretch for the amide (~1630-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).[11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Safety Precautions

Adherence to stringent safety protocols is mandatory when performing this synthesis.

  • General: All operations must be conducted inside a certified chemical fume hood.[12] An eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[7][13]

  • Reagent Hazards:

    • 4-Bromobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[7][13] It is a lachrymator (causes tearing) and is moisture-sensitive, reacting with water to release HCl gas.[12] Handle with extreme care under an inert atmosphere if possible.

    • Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

    • Dichloromethane: A volatile organic solvent; avoid inhalation of vapors.

  • Waste Disposal: All chemical waste, including aqueous washes and solvent, must be segregated into appropriate labeled containers (halogenated organic waste).[13] Do not pour waste down the drain. Dispose of all waste in accordance with local, state, and federal regulations.[12]

  • Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite. Do NOT use water on a 4-bromobenzoyl chloride spill, as it will react violently.[12][13]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromobenzoyl Chloride.
  • Allschool. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • BenchChem. (2025). Proper Disposal of 4-Bromobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals.
  • BASF. (2026). Safety data sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromobenzoyl Chloride | 586-75-4.
  • BenchChem. (2025). Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113.
  • ChemicalBook. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide synthesis.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (n.d.). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.
  • AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.
  • SpectraBase. (n.d.). 4-Bromo-N-methylbenzamide.
  • BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.

Sources

Ritter amidation protocol for N-benzylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ritter Amidation Protocol for N-Benzylbenzamide Synthesis

Part 1: Abstract & Strategic Overview

The Ritter reaction remains a cornerstone methodology for the scalable synthesis of bulky or sterically hindered amides. This application note details the synthesis of N-benzylbenzamide (CAS: 1485-70-7) via the acid-catalyzed nucleophilic addition of benzonitrile to a benzyl carbocation generated from benzyl alcohol.

While modern catalytic variants (e.g., Lewis acid catalysis) exist, this protocol focuses on the optimized Brønsted acid-mediated pathway using sulfuric acid and acetic acid. This method is selected for its high reproducibility, low cost, and operational simplicity, making it the primary choice for generating reference standards or kilogram-scale intermediates in early-phase drug development.

Key Technical Advantages:

  • Atom Economy: Direct coupling of alcohol and nitrile avoids pre-activation of the alcohol to a halide.

  • Scalability: The reaction proceeds in homogenous solution without complex ligands.

  • Purification: The product crystallizes readily, often negating the need for chromatography.

Part 2: Mechanism of Action

The reaction follows an


-type pathway. The critical step is the generation of the electrophilic benzyl carbocation, which is intercepted by the weak nucleophile (benzonitrile). The resulting nitrilium ion is hydrolyzed to the amide.[1][2][3][4]

Critical Control Point: The temperature must be strictly controlled during the acid addition to prevent polymerization of the benzyl cation (forming polybenzyl resins) before the nitrile can react.

RitterMechanism Start Benzyl Alcohol (Precursor) Oxonium Oxonium Ion (Intermediate) Start->Oxonium + H+ H_Acid H2SO4 (Protonation) Cation Benzyl Carbocation (Electrophile) Oxonium->Cation - H2O (RDS) Nitrilium Nitrilium Ion Cation->Nitrilium + PhCN Nitrile Benzonitrile (Nucleophile) Nitrile->Nitrilium Imidate Imidic Acid (Tautomer) Nitrilium->Imidate + H2O Water H2O (Hydrolysis) Product N-Benzylbenzamide (Final Product) Imidate->Product Tautomerization

Figure 1: Step-wise mechanistic pathway of the Ritter reaction for N-benzylbenzamide synthesis. The formation of the benzyl carbocation is the rate-determining step (RDS).

Part 3: Experimental Protocol (SOP)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][5]Density (g/mL)Role
Benzyl Alcohol 108.141.01.04Carbocation Precursor
Benzonitrile 103.121.21.01Nucleophile / Solvent
Sulfuric Acid (conc.) 98.081.51.84Catalyst / Dehydrating Agent
Glacial Acetic Acid 60.055.0 (vol)1.05Co-solvent
Diethyl Ether 74.12N/A0.71Extraction Solvent
Sodium Bicarbonate 84.01N/AN/ANeutralization
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Temperature probe (internal)

  • Addition funnel (pressure-equalizing)

  • Magnetic stir bar or overhead stirrer

  • Ice/Water bath

Step-by-Step Methodology

Step 1: Solvation and Cooling

  • Charge the 250 mL RBF with Benzyl Alcohol (10.8 g, 100 mmol) and Benzonitrile (12.4 g, 120 mmol).

  • Add Glacial Acetic Acid (30 mL).

  • Initiate stirring and cool the mixture to 0–5 °C using an ice bath.

    • Why: Low temperature prevents the immediate elimination of the alcohol to stilbene derivatives or polymerization.

Step 2: Acid Catalysis (Exothermic) 4. Charge the addition funnel with Conc. Sulfuric Acid (15.0 g, ~8.2 mL). 5. Add the acid dropwise over 20–30 minutes.

  • Critical Control: Maintain internal temperature < 10 °C . A rapid exotherm indicates uncontrolled protonation.
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 3–4 hours .
  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The benzyl alcohol spot (
    
    
    ) should disappear.

Step 3: Quench and Hydrolysis 8. Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.

  • Observation: The nitrilium intermediate hydrolyzes immediately, and the crude amide often precipitates as a white/off-white solid.
  • If solid precipitates: Filter via Büchner funnel and wash with cold water (3 x 50 mL).
  • If oil forms: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over MgSO₄ and concentrate.

Step 4: Purification 11. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Toluene . 12. Cool slowly to 4 °C to induce crystallization. 13. Filter and dry under vacuum at 40 °C for 6 hours.

Part 4: Characterization & Quality Control

Confirm the identity of the synthesized N-benzylbenzamide using the following physicochemical data.

ParameterSpecificationNotes
Appearance White crystalline needles
Melting Point 104–106 °CLit.[6] value: 104–106 °C [1]
Yield 65–80%Typical isolated yield
Rf Value ~0.5030% EtOAc in Hexanes

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.78 (d, J=7.5 Hz, 2H, ortho-benzoyl)
      
    • 
       7.20–7.55 (m, 8H, aromatic overlap)
      
    • 
       6.70 (br s, 1H, NH)
      
    • 
       4.65 (d, J=5.8 Hz, 2H, benzylic 
      
      
      
      )
  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O Amide I), 1540 cm⁻¹ (Amide II).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature too high during acid addition.Ensure internal temp stays <10°C during H₂SO₄ addition. Slow down addition rate.
Product is Oily/Sticky Incomplete hydrolysis or residual acetic acid.Wash the organic layer thoroughly with Sat. NaHCO₃ until pH is neutral. Recrystallize from EtOH/H₂O.
Starting Material Remains Moisture in reagents (Wet alcohol/nitrile).The Ritter reaction requires anhydrous conditions initially. Dry reagents over molecular sieves if necessary.
Safety Warning HCN generation risk?While benzonitrile is used, hydrolysis can release trace HCN if conditions are too harsh. Perform all operations in a fume hood.

Part 6: References

  • Sigma-Aldrich. Product Specification: N-Benzylbenzamide (CAS 1485-70-7).[6]Link

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Recent Literature.[2][3]Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Benzylbenzamide.Link

Sources

Application Note: Recrystallization Protocols for 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimal solvent systems and experimental protocols for the recrystallization of 4-bromo-N-(4-methylbenzyl)benzamide (CAS: 346696-13-7).[1] While chromatographic methods (silica gel, Hexane/EtOAc) are frequently cited for small-scale isolation [1], recrystallization is the superior method for scaling up synthesis to achieve pharmaceutical-grade purity (>99%). Based on the structural analysis of the N-benzylbenzamide scaffold and solubility data of halogenated analogs [2, 3], this guide recommends Ethanol (95%) as the primary solvent system, with Ethyl Acetate/n-Hexane as a secondary alternative for lipophilic impurity clearance.

Introduction & Structural Analysis[2]

Chemical Structure and Solubility Profile

The target molecule, 4-bromo-N-(4-methylbenzyl)benzamide, consists of three distinct structural domains that dictate its solubility:

  • 4-Bromophenyl moiety: Lipophilic, electron-withdrawing, enhances solubility in halogenated solvents and aromatics.[1]

  • Amide Linkage (-CONH-): Polar, hydrogen-bond donating and accepting.[1] This is the primary handle for solubility in protic solvents like ethanol.

  • 4-Methylbenzyl group: Lipophilic, planar aromatic domain.[1]

Solubility Prediction:

  • Cold Water: Insoluble (due to the two hydrophobic aromatic rings).

  • Hot Ethanol/Methanol: Soluble (disruption of amide hydrogen bonding lattice).[1]

  • Diethyl Ether/Hexanes: Poor solubility (amide polarity resists dissolution).[1]

  • Ethyl Acetate: Moderate to high solubility.[1]

Impurity Profile

Common impurities from the synthesis (typically Schotten-Baumann or amide coupling) include:

  • 4-Bromobenzoic acid: Soluble in basic aqueous washes, but trace amounts may co-crystallize.[1]

  • 4-Methylbenzylamine: Soluble in acidic aqueous washes.[1]

  • Oligomers/Tars: Often non-polar; best removed by the mother liquor in ethanol recrystallization.

Solvent Selection Strategy

The selection of the recrystallization solvent is governed by the principle of temperature-dependent solubility . The ideal solvent dissolves the target compound at its boiling point but precipitates it near 0°C.

Table 1: Recommended Solvent Systems
Solvent SystemCompositionPolarity IndexSuitabilityMechanism of Action
Ethanol (Primary) 95% EtOH or Absolute5.2High The polar amide bond interacts with EtOH at high temps; hydrophobic rings drive precipitation upon cooling.[1]
EtOAc / Hexane 1:3 to 1:5 (v/v)MixedHigh "Good/Bad" solvent pair. EtOAc dissolves the compound; Hexane reduces solubility to induce nucleation.[1]
Toluene Pure2.4ModerateEffective for highly crystalline aromatics.[1] Requires higher temperatures (BP 110°C).[1]
Methanol Pure5.1ModerateSimilar to Ethanol but may hold the compound in solution too well (lower yield).

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude solids with >85% purity.[1]

Materials:

  • Crude 4-bromo-N-(4-methylbenzyl)benzamide[1][2]

  • Ethanol (95% or Absolute)

  • Hot plate/Stirrer

  • Erlenmeyer flask[3]

  • Buchner funnel[3]

Procedure:

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Ethanol. Heat the mixture to a gentle boil (approx. 78°C) with stirring.

  • Saturation: If solid remains, add hot Ethanol in 1 mL increments until the solid just dissolves.

    • Note: If the solution is colored/dirty, add activated charcoal (10-20 mg), boil for 2 mins, and perform a hot filtration.

  • Nucleation: Remove from heat. Cap the flask loosely and allow it to cool to room temperature undisturbed for 30-60 minutes.

    • Critical: Do not rapid-cool immediately; this traps impurities.[1]

  • Crystallization: Once crystals form, place the flask in an ice-water bath (0-4°C) for 20 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[1]

  • Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum or in a desiccator.[1]

Protocol B: Multi-Solvent Recrystallization (EtOAc / Hexane)

Best for: Removing non-polar tars or when the compound is too soluble in alcohols.

Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL).

  • Precipitation: While keeping the solution hot (but not boiling), slowly add hot n-Hexane (or n-Heptane) dropwise.

  • Cloud Point: Continue adding Hexane until a persistent faint cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then chill in an ice bath.

  • Collection: Filter and wash with a cold 1:4 EtOAc/Hexane mixture.

Visualization of Workflows

Decision Matrix for Solvent Selection

SolventSelection Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble ProtocolA Proceed to Protocol A (Single Solvent: Ethanol) Soluble->ProtocolA Yes TryEtOAc Try Hot Ethyl Acetate Soluble->TryEtOAc No SolubleEtOAc Soluble? TryEtOAc->SolubleEtOAc ProtocolB Proceed to Protocol B (Solvent Pair: EtOAc/Hexane) SolubleEtOAc->ProtocolB Yes Problem Consult Troubleshooting (Oiling Out / Impurities) SolubleEtOAc->Problem No

Figure 1: Decision tree for selecting the appropriate recrystallization strategy based on initial solubility tests.

Recrystallization Process Flow

RecrystallizationFlow Step1 1. Dissolve in Min. Hot Solvent Step2 2. Hot Filtration (Optional) Step1->Step2 Step3 3. Slow Cooling (RT -> 0°C) Step2->Step3 Step4 4. Vacuum Filtration Step3->Step4 Step5 5. Wash (Cold Solvent) & Dry Step4->Step5

Figure 2: Standard operational workflow for the recrystallization of benzamide derivatives.

Characterization & Validation

To ensure the trustworthiness of the protocol, the final product must be validated against the following criteria:

  • Melting Point (MP):

    • While specific MP data for this exact analog is rare in open literature, similar N-benzylbenzamides typically melt between 110°C - 150°C [4].[1]

    • Criterion: A sharp melting range (< 2°C) indicates high purity. A broad range (> 3°C) indicates retained solvent or impurities.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: Hexane : Ethyl Acetate (3:1).[1]

    • Visualization: UV (254 nm).[1]

    • Criterion: Single spot (Rf ~ 0.3 - 0.5 depending on exact phase).[1]

  • 1H-NMR Spectroscopy:

    • Verify the integration ratio of the methyl group (singlet, ~2.3 ppm) to the amide proton (broad singlet, ~6-8 ppm) and aromatic protons.

Troubleshooting

IssueCauseSolution
Oiling Out Compound separates as a liquid droplet before crystallizing.[1]The solution is too concentrated or the temperature dropped too fast. Remedy: Re-heat to dissolve, add slightly more solvent, and cool very slowly. Add a seed crystal if available.[1]
No Crystals Solution is supersaturated but lacks nucleation sites.[1]Scratch the inner wall of the flask with a glass rod or add a "seed" crystal of the crude solid.
Low Yield Too much solvent used.[1][4]Evaporate 50% of the solvent and repeat the cooling step.

References

  • ChemicalBook. (n.d.).[1] 4-bromo-N-(4-methylbenzyl)benzamide synthesis. Retrieved from (Accessed Oct 2023).

  • BenchChem. (2025).[1][5][6][7] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from (Accessed Oct 2023).

  • Royal Society of Chemistry. (n.d.).[1] Supplementary Information: Synthesis of Bromobenzamides. Retrieved from (Accessed Oct 2023).

  • Sigma-Aldrich. (n.d.).[1] 4-Bromobenzamide Product Data. Retrieved from (Accessed Oct 2023).

Sources

Application Note: Preparation of 4-bromo-N-(4-methylbenzyl)benzamide Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 4-bromo-N-(4-methylbenzyl)benzamide. As a compound of interest in synthetic chemistry and drug discovery, the reliability of experimental data hinges on the precise preparation of starting materials. This note details the essential chemical properties, safety protocols, necessary calculations, and a step-by-step methodology for creating stock solutions of varying concentrations. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to good laboratory practices.

Compound Identification and Physicochemical Properties

4-bromo-N-(4-methylbenzyl)benzamide is an aromatic amide that can serve as a versatile building block in organic synthesis. Accurate preparation of its solutions requires a clear understanding of its fundamental properties.

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO[1]
Molecular Weight 304.18 g/mol [1]
CAS Number 346696-13-7[1]
Typical Appearance Solid (powder/crystal form)[2]

Note: The exact appearance may vary by supplier and purity grade.

Critical Health and Safety Protocols

Handling any chemical reagent requires strict adherence to safety guidelines to protect laboratory personnel and ensure experimental integrity.[3][4]

  • Consult the Safety Data Sheet (SDS): Before handling, always review the supplier-specific SDS for 4-bromo-N-(4-methylbenzyl)benzamide. The SDS contains detailed information on hazards, handling, and emergency procedures.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields, must be worn at all times.[4]

  • Ventilation: All weighing and solution preparation steps involving the solid compound or volatile solvents should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[3][4]

  • Storage: Store the solid compound and resulting stock solutions in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5][6] For long-term stability, storage in a dark place or in amber vials is recommended to prevent potential photodegradation.

Equipment and Reagents

  • 4-bromo-N-(4-methylbenzyl)benzamide (purity ≥98%)

  • Analytical Balance (readable to at least 0.1 mg)

  • Appropriate Solvent: High-purity, anhydrous grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common starting points for compounds of this class. The choice of solvent should be compatible with downstream experimental assays.

  • Glassware: Grade A volumetric flasks and appropriate pipettes.

  • Weighing Paper or Boat

  • Spatula

  • Vortex Mixer and/or Sonicator

  • Cryo-storage Vials (for aliquoting and long-term storage)

Protocol for Stock Solution Preparation

This protocol is a self-validating system that begins with a crucial solubility check, ensuring the chosen solvent is appropriate before proceeding with quantitative preparation.

Part 4.1: Preliminary Solubility Assessment

Causality: Since the solubility of 4-bromo-N-(4-methylbenzyl)benzamide is not widely published, this empirical step is critical. Attempting to make a high-concentration stock solution in an inappropriate solvent will result in wasted material and inaccurate concentrations.

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add the selected solvent (e.g., DMSO) dropwise while agitating.

  • Observe the dissolution. If the compound does not dissolve readily, gentle warming (not to exceed 40°C) or sonication can be applied.

  • Continue adding solvent until the compound is fully dissolved. This provides a qualitative and semi-quantitative understanding of its solubility, confirming if the desired stock concentration is achievable.

Part 4.2: Molarity Calculations for Stock Solutions

The mass of 4-bromo-N-(4-methylbenzyl)benzamide required for a specific concentration is determined using the following fundamental equation.

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

The table below provides pre-calculated mass requirements for preparing common stock concentrations in a 10 mL final volume.

Desired Stock ConcentrationFinal VolumeMolecular Weight ( g/mol )Required Mass (mg)
10 mM (0.010 M)10 mL (0.010 L)304.1830.42 mg
50 mM (0.050 M)10 mL (0.010 L)304.18152.09 mg
100 mM (0.100 M)10 mL (0.010 L)304.18304.18 mg
Part 4.3: Step-by-Step Preparation Protocol

This procedure details the preparation of a 10 mL of 10 mM stock solution in DMSO . The quantities can be adjusted according to the calculations in Part 4.2.

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it to zero.

  • Weigh the Compound: Carefully weigh exactly 30.42 mg of 4-bromo-N-(4-methylbenzyl)benzamide into the tared weighing boat. Record the exact mass.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10 mL Grade A volumetric flask. Tap the weighing boat gently to ensure all powder is transferred.

  • Initial Dissolution: Add approximately 8 mL (~80% of the final volume) of anhydrous DMSO to the volumetric flask.

    • Rationale: Adding a portion of the solvent first allows for efficient mixing and ensures the solute dissolves completely before the final volume is reached. This practice correctly accounts for the volume displacement of the dissolved solute.

  • Ensure Complete Dissolution: Cap the flask securely and mix using a vortex mixer. If necessary, place the flask in a sonicator bath for several minutes until no solid particles are visible. A clear, homogenous solution is required.

  • Bring to Final Volume: Once the solute is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the volumetric flask.

  • Final Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is perfectly homogenous.

  • Labeling and Storage: The stock solution is now ready. Proceed immediately to the aliquoting and storage steps outlined in Section 6.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol, from initial calculation to final storage.

G cluster_prep Preparation Phase cluster_storage Storage Phase calc 1. Calculate Required Mass (Concentration x Volume x MW) weigh 2. Weigh Compound on Analytical Balance calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~80% of Solvent transfer->add_solvent dissolve 5. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve final_vol 6. Adjust to Final Volume dissolve->final_vol homogenize 7. Homogenize Solution (Invert Flask) final_vol->homogenize aliquot 8. Aliquot into Vials homogenize->aliquot store 9. Store Appropriately (e.g., -20°C or -80°C) aliquot->store end_node End store->end_node start Start start->calc

Caption: Workflow for preparing a chemical stock solution.

Quality Control and Best Practices

  • Labeling: Immediately label all stock solution vials with the compound name, exact concentration, solvent used, date of preparation, and the preparer's initials.[7] Clear labeling prevents costly experimental errors.

  • Aliquoting: To preserve the integrity of the stock solution, it is highly recommended to divide the primary stock into smaller, single-use aliquots in cryo-vials. This practice minimizes the risk of contamination and avoids degradation from repeated freeze-thaw cycles.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change.[5] If any abnormalities are observed, the aliquot should be discarded.

  • Solvent Purity: The use of high-purity, anhydrous grade solvents is essential. The presence of water or other impurities can degrade the compound or interfere with downstream applications.[8]

References

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • The Enviro Times. Handling reagents and chemicals (Good Laboratory Practices). (2021-05-05). [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]

  • Chemistry LibreTexts. 6.1: Calculating Molarity. (2020-10-20). [Link]

Sources

Application Note & Protocol: High-Fidelity Purification of Brominated Benzamides via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Brominated Benzamides

Brominated benzamides are a cornerstone structural motif in modern medicinal chemistry and drug development. Their unique physicochemical properties, including enhanced membrane permeability and the ability to form specific halogen bonds with biological targets, make them privileged scaffolds in designing novel therapeutics. The successful synthesis of these molecules, however, is only the first step. The ultimate biological efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity.

This application note provides a comprehensive, field-proven guide to the purification of brominated benzamides using automated flash column chromatography. We move beyond a simple list of steps to explain the underlying principles and causality behind each decision, empowering researchers to not only replicate this protocol but also to adapt and troubleshoot it for their unique target molecules.

The Principle of Separation: Exploiting Molecular Interactions

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] The success of the purification hinges on exploiting the subtle differences in the chemical properties of the target compound and its impurities.

  • Stationary Phase: For most benzamide derivatives, silica gel (SiO₂) is the stationary phase of choice due to its polarity and ability to engage in hydrogen bonding.[2] The silica surface is rich in silanol groups (Si-OH), which are slightly acidic and act as hydrogen bond donors.

  • Analyte Interactions:

    • The Benzamide Moiety: The amide functional group (-C(O)NHR) is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This leads to strong interactions with the silica gel, increasing retention.

    • The Bromine Atom: The bromine substituent increases the molecule's overall molecular weight and polarizability. While it is an electron-withdrawing group, its effect on polarity is less pronounced than the amide. It can participate in weaker dipole-dipole interactions.

    • Overall Polarity: The purification strategy relies on the target brominated benzamide having a unique polarity profile compared to starting materials (e.g., a less polar brominated benzoic acid) or reaction byproducts.

The fundamental goal is to select a mobile phase that competes effectively with the analyte for binding sites on the stationary phase, allowing the target molecule to elute in a sharp, concentrated band, separate from impurities.[3]

Method Development: A Systematic Approach to Purity

A robust purification method is developed systematically, starting with small-scale analysis before scaling up.

Stationary Phase Selection

While standard silica gel is the default, its inherent acidity can sometimes cause degradation of sensitive molecules. If your compound is acid-labile, consider using silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (TEA).[4]

Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system.[5] The mobile phase is typically a binary mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined mixture of a non-polar and polar solvent (e.g., start with 70:30 Hexanes:Ethyl Acetate).

  • Visualize the spots under a UV lamp (brominated aromatics are typically UV-active[6]) and/or by staining.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

The Goal: The ideal solvent system is one where the target brominated benzamide has an Rf value of approximately 0.2-0.35 .[4][7] This ensures that the compound will elute from the column in a reasonable volume of solvent without being retained too strongly or eluting too quickly with the solvent front. A significant separation (ΔRf) of at least 0.1 between the desired compound and any impurities is recommended for good separation on the column.[3]

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is ideal for simple separations where the target compound and impurities have significantly different Rf values.[7]

  • Gradient Elution: The polarity of the mobile phase is increased over the course of the run (e.g., starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50%).[8] This is highly effective for complex mixtures with compounds spanning a wide range of polarities or for separating compounds with very close Rf values.[4][9] A gradient allows less polar impurities to elute first, followed by the target compound, and finally, the more polar "baseline" impurities, often resulting in sharper peaks and reduced run times.[9]

Detailed Protocol: Automated Flash Chromatography Purification

This protocol assumes the use of a modern automated flash chromatography system with a UV detector and fraction collector.[1]

Materials & Equipment
  • Crude brominated benzamide sample

  • Automated flash chromatography system (e.g., Biotage®, Teledyne ISCO®)

  • Pre-packed silica gel column (select size based on sample mass)

  • HPLC-grade solvents (e.g., Hexanes, Ethyl Acetate)

  • Glassware for sample preparation and fraction collection

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Optimize Mobile Phase, Rf ≈ 0.3) Sample_Prep 2. Sample Preparation (Dry or Wet Loading) TLC->Sample_Prep Column_Equil 3. Column Equilibration (Flush with initial mobile phase) Load_Sample 4. Load Sample onto Column Column_Equil->Load_Sample Run_Grad 5. Run Elution Program (Isocratic or Gradient) Load_Sample->Run_Grad Collect 6. Automated Fraction Collection (Triggered by UV Signal) Run_Grad->Collect Analyze_Frac 7. Analyze Fractions (TLC or LC-MS) Combine_Pure 8. Combine Pure Fractions Analyze_Frac->Combine_Pure Evaporate 9. Solvent Evaporation (Rotary Evaporator) Combine_Pure->Evaporate Final_Product 10. Pure Brominated Benzamide Evaporate->Final_Product

Sources

Application Note: Microwave-Assisted Synthesis of N-(4-methylbenzyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of medicinal chemistry, the benzamide pharmacophore is ubiquitous, serving as a scaffold for histone deacetylase (HDAC) inhibitors, antipsychotics, and various kinase inhibitors. Traditional thermal synthesis (Schotten-Baumann conditions) often suffers from long reaction times, variable yields, and the requirement for excess reagents.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid production of N-(4-methylbenzyl)benzamide. By leveraging dielectric heating, we achieve reaction completion in under 10 minutes with yields consistently exceeding 90%, compared to 2-4 hours for conventional thermal reflux. This method is optimized for drug discovery workflows requiring high purity and throughput.

Theoretical Basis: The Microwave Advantage

Dielectric Heating Mechanism

Unlike conventional conductive heating (oil bath), which relies on convection currents and thermal conductivity of the vessel, microwave irradiation (2.45 GHz) interacts directly with the reaction medium.[1]

  • Dipolar Polarization: The permanent dipoles of the solvent (e.g., Acetonitrile, DMF) and the polar reagents (Benzoyl chloride) attempt to align with the oscillating electric field. The lag in alignment creates molecular friction, generating instantaneous internal heat.

  • Ionic Conduction: Dissolved ions (e.g., protonated amine salts) oscillate in the field, colliding with neighboring molecules and further generating heat.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution. The microwave field accelerates the initial nucleophilic attack of the 4-methylbenzylamine nitrogen onto the carbonyl carbon of benzoyl chloride.

ReactionMechanism Reactants Reactants (Benzoyl Chloride + 4-Methylbenzylamine) TS Tetrahedral Intermediate Reactants->TS MW Activation (Dipolar Polarization) Product Product N-(4-methylbenzyl)benzamide TS->Product Elimination of Cl- Byproduct Byproduct (HCl salt) TS->Byproduct

Figure 1: Mechanistic pathway accelerated by microwave irradiation. The high-energy input rapidly overcomes the activation barrier for the tetrahedral intermediate formation.

Experimental Design & Strategy

Reagent Selection
  • Electrophile: Benzoyl Chloride (High reactivity, requires moisture control).

  • Nucleophile: 4-Methylbenzylamine.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Crucial Role: Scavenges the HCl byproduct to prevent protonation of the unreacted amine nucleophile.

  • Solvent: Acetonitrile (MeCN). Why? High dielectric loss tangent (

    
    ) allows for efficient coupling with MW energy, yet it allows for easy workup compared to high-boiling solvents like DMF.
    
Stoichiometry
ComponentEquivalentsRole
4-Methylbenzylamine1.0 equivLimiting Reagent
Benzoyl Chloride1.1 equivSlight excess ensures complete conversion
Triethylamine (TEA)1.5 equivAcid Scavenger (HCl trap)
Acetonitrile (MeCN)[0.5 M]Solvent Medium

Detailed Protocol

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Step-by-Step Workflow

Workflow cluster_prep 1. Preparation cluster_mw 2. Irradiation cluster_workup 3. Workup & Analysis Step1 Dissolve Amine (1.0 eq) & TEA (1.5 eq) in MeCN Step2 Add Benzoyl Chloride (1.1 eq) dropwise at 0°C (optional) Step1->Step2 Step3 Seal Vessel Step2->Step3 Step4 MW Irradiation 100°C | 5 mins | High Stirring Step3->Step4 Step5 Quench with NaHCO3 (sat. aq) Step4->Step5 Step6 Extract (EtOAc) -> Dry (MgSO4) Step5->Step6 Step7 Recrystallize (EtOH/H2O) or Flash Chromatography Step6->Step7

Figure 2: Operational workflow for the synthesis of N-(4-methylbenzyl)benzamide.

Procedure
  • Preparation: In a 10 mL MW vial equipped with a stir bar, dissolve 4-methylbenzylamine (121 mg, 1.0 mmol) and Triethylamine (210 µL, 1.5 mmol) in Acetonitrile (2 mL).

  • Addition: Add Benzoyl chloride (128 µL, 1.1 mmol) dropwise. Note: The reaction is exothermic; slight fuming may occur.

  • Sealing: Cap the vial immediately with a Teflon-lined septum cap.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Pressure Limit: 200 psi (safety cutoff)

    • Power: Dynamic (Max 150W)

  • Workup:

    • Cool the vial to room temperature (compressed air cooling usually built-in).

    • Pour mixture into 10 mL saturated aqueous NaHCO₃ (to remove excess acid/benzoyl chloride).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethanol/Water (1:1) or purify via silica flash chromatography (Hexane:EtOAc 8:2).

Results & Analysis

Comparison: MW vs. Thermal
ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol)
Time 2 - 4 Hours5 - 10 Minutes
Temperature 82°C (MeCN boiling point)100 - 120°C (Superheated)
Yield 75 - 85%92 - 98%
Purity (Crude) Requires ChromatographyOften Analytical Grade
Expected Characterization Data

To validate the synthesis of N-(4-methylbenzyl)benzamide:

  • Physical State: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.80 (d, 2H, ortho-benzoyl)
      
    • 
       7.40-7.50 (m, 3H, meta/para-benzoyl)
      
    • 
       7.25 (d, 2H, Ar-Me group)
      
    • 
       7.15 (d, 2H, Ar-Me group)
      
    • 
       6.40 (br s, 1H, NH)
      
    • 
       4.60 (d, 2H, Benzylic CH2)
      
    • 
       2.35 (s, 3H, Methyl)
      

Troubleshooting & Optimization

  • Low Yield? Check the quality of Benzoyl Chloride. It hydrolyzes to Benzoic Acid over time.[2][3] If the reagent is old, distill it or use a slight excess (1.2 - 1.3 eq).

  • Vessel Over-pressurization: If the pressure limit triggers, reduce the temperature to 80°C or switch to a solvent with a lower vapor pressure (e.g., DMF), though DMF requires aqueous workup.

  • Green Alternative: For a greener approach, replace Benzoyl Chloride with Benzoic Acid and use Ceric Ammonium Nitrate (CAN) as a catalyst under solvent-free MW conditions (See Reference 2).

References

  • Microwave-Assisted Organic Synthesis (Mechanism)

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[4]

    • Source: PMC / NIH
    • [Link]

  • Green Amidation Protocol (Catalytic/Solvent-Free)

    • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[4][5][6][7]

    • Source: MDPI Molecules
    • [Link]

  • Microwave Heating Theory

    • Theory of Microwave He
    • Source: CEM Corporation[8]

    • [Link]

  • General Benzoylation Reference

    • Ultrasonic and Microwave Effects on the Benzamide/Sulfuryl Chloride Mediated Benzoyl
    • Source: Chemical Methodologies
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: How do I dissolve 4-bromo-N-(4-methylbenzyl)benzamide (CAS 346696-13-7) in aqueous buffers (PBS/HEPES) for biological assays without precipitation?

Technical Diagnosis: This molecule presents a classic "brick dust" challenge. It possesses a rigid benzamide core flanked by two lipophilic aromatic rings (4-bromophenyl and 4-methylbenzyl).

  • Lipophilicity (LogP): Estimated ~3.8 – 4.2. The molecule is highly hydrophobic.

  • Ionization (pKa): The amide nitrogen is non-ionizable at physiological pH (pH 2–10). Crucial Insight: Adjusting the pH of your buffer will not improve solubility, as the molecule remains neutral.

  • Solubility Class: Likely BCS Class II (Low Solubility, High Permeability).

Recommended Strategy: Do not rely solely on DMSO "spiking," as this often leads to immediate precipitation upon dilution into aqueous media. The most robust method for this class of molecule is Cyclodextrin Complexation (HP-β-CD) or the use of non-ionic surfactants.

Decision Matrix: Selecting the Right Protocol

Before starting, determine your assay's tolerance for solvents and additives.

Solubility_Workflow start START: Define Assay Constraints sensitive Is the assay sensitive to DMSO/Ethanol? start->sensitive protein Does the buffer contain proteins (BSA/FBS)? sensitive->protein No (High Tolerance) method_B Method B: Cyclodextrin Complexation (HP-β-CD) sensitive->method_B Yes (Low Tolerance) method_A Method A: Cosolvent Spike (DMSO < 1%) protein->method_A Yes (Proteins act as carriers) method_C Method C: Surfactant Micelles (Tween 80) protein->method_C No (Pure Buffer) result_A result_A method_A->result_A Risk of Precipitation result_B result_B method_B->result_B Highest Stability

Caption: Workflow for selecting the optimal solubilization strategy based on assay conditions.

Detailed Protocols

Method A: The "Cosolvent Spike" (Standard)

Best for: High-throughput screening (HTS) where DMSO up to 1-5% is tolerated.

The Trap: Users often make a 10 mM stock in DMSO and squirt it directly into cold PBS. This causes local supersaturation and immediate crashing out.

Correct Protocol:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (Critical Step):

    • Prepare a "working solution" in 100% Ethanol or PEG-400 .

    • Dilute the DMSO stock 1:10 into this intermediate solvent first.

  • Final Dilution:

    • Add the buffer to the organic phase slowly with rapid vortexing (not the other way around).

    • Target: Final DMSO concentration < 1% (v/v).

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies, sensitive cell lines, and long-term stability.

Mechanism: The hydrophobic benzamide core enters the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water while the CD's outer hydroxyls interact with the buffer.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your buffer (PBS or Saline). Stir until clear.

  • Compound Addition:

    • Weigh the solid 4-bromo-N-(4-methylbenzyl)benzamide.[1]

    • Add it to the 20% CD solution.

  • Energy Input: The complex formation is not instantaneous.

    • Sonicate for 30 minutes at 40°C.

    • Shake (orbitally) overnight at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Validation: Check concentration via UV-Vis or HPLC.

Method C: Surfactant Stabilization

Best for: In vitro enzymatic assays lacking biological membranes.

Protocol:

  • Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay buffer before adding the compound.

  • Dilute your DMSO stock into this surfactant-rich buffer. The micelles will sequester the lipophilic compound, preventing aggregation.

Comparative Data: Solubility Limits

Note: Values are theoretical estimates based on structural analogs (e.g., Fenretinide, Benzamide derivatives) and standard solubility principles.

Solvent SystemEstimated SolubilityStability WindowBiological Compatibility
Pure PBS (pH 7.4) < 1 µg/mLMinutes (Precipitates)High
PBS + 1% DMSO ~10–50 µg/mL< 2 HoursModerate
20% HP-β-CD in PBS > 500 µg/mL> 24 HoursHigh (Inert)
PEG-400 / Water (50:50) > 1 mg/mLIndefiniteLow (Toxic to cells)

Troubleshooting & FAQs

Q1: I tried acidifying the buffer to pH 4, but it didn't help. Why? A: This is a common misconception. The amide bond (–CONH–) is neutral. It does not gain a proton at pH 4. You would need a super-acid (pH < 0) to protonate it, which is incompatible with biological assays. Focus on hydrophobic interactions (Cyclodextrins), not ionic ones.

Q2: My solution is clear initially but turns cloudy after 20 minutes. What happened? A: You created a supersaturated "metastable" state. The kinetic solubility was high due to the mixing energy, but the thermodynamic solubility is low. Nucleation took 20 minutes to reach critical mass. Fix: Switch to Method B (Cyclodextrins) to shift the thermodynamic equilibrium.

Q3: Can I use BSA (Bovine Serum Albumin) as a carrier? A: Yes. Albumin has hydrophobic pockets that bind lipophilic drugs naturally. If your assay tolerates protein, pre-incubating your compound with 1% BSA can significantly enhance stability.

Q4: Is the 4-bromo group labile? Will it react? A: The aryl bromide is generally stable under physiological conditions. It requires palladium catalysis or strong nucleophiles to react. It is chemically stable in standard buffers.

References

  • PubChem Compound Summary: N-(4-methylbenzyl)benzamide. (Analog Structure & Properties). National Center for Biotechnology Information. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Authoritative text on Method B). [Link]

Sources

Technical Support Center: Purification of N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and procedural guidance for a common synthetic challenge: the removal of unreacted 4-methylbenzylamine from the desired N-(4-methylbenzyl)benzamide product. Our goal is to equip you with the scientific principles and practical methodologies to achieve high purity in your final compound.

Troubleshooting and FAQs

This section addresses the most frequent issues encountered during the purification of N-substituted benzamides.

Q1: I've completed my reaction, but NMR analysis shows a significant amount of starting amine. What is the most direct way to remove it?

A1: The most efficient and scalable method is an acid-base liquid-liquid extraction . This technique exploits the fundamental difference in the chemical properties of the two compounds. Your starting material, 4-methylbenzylamine, is a basic amine, whereas your product, N-(4-methylbenzyl)benzamide, is a neutral amide. By washing your crude reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid like hydrochloric acid (HCl), you can selectively protonate the basic amine. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, leaving your neutral amide product in the organic layer.[1][2][3]

Q2: Why is the benzamide product not considered basic like the starting amine?

A2: This is a crucial concept for the success of the separation. In an amide, the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This delocalization makes the nitrogen lone pair significantly less available to act as a base (i.e., accept a proton). In contrast, the nitrogen lone pair in 4-methylbenzylamine is localized and readily available for protonation.[4] This difference in basicity is the cornerstone of the acid-base extraction method.

Q3: I performed an acid wash, but I'm still seeing amine in my product. What could have gone wrong?

A3: There are a few possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted amine. It's recommended to use a molar excess of acid.

  • Insufficient Mixing: The two phases (organic and aqueous) must be mixed thoroughly to ensure the acid has the opportunity to react with all of the amine. Vigorous shaking in a separatory funnel is required.

  • Incorrect pH: The pH of the aqueous layer should be sufficiently acidic (typically pH 1-2) to ensure complete protonation of the amine.[2] You can test the pH of the aqueous layer with pH paper after an extraction.

  • Number of Washes: A single wash may not be sufficient. Performing two or three sequential acid washes is more effective at removing all traces of the amine.

Q4: Can I use column chromatography instead of an acid wash?

A4: Yes, silica gel column chromatography is another effective method.[5][6] The N-(4-methylbenzyl)benzamide product is significantly less polar than the 4-methylbenzylamine starting material. Therefore, the amide will elute from the column much faster than the amine using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). For even better separation, you can pre-treat the crude mixture with acid, which converts the amine to a highly polar salt that will remain at the top of the silica column.[5] However, for larger scale purifications, liquid-liquid extraction is often faster and more economical.

Q5: Is recrystallization a viable option for purification?

A5: Recrystallization is an excellent technique for achieving high analytical purity, but it is often best used as a final "polishing" step after the bulk of the amine has been removed by extraction or chromatography.[7][8][9] Relying on recrystallization alone can be inefficient if there are large amounts of the amine impurity, as it may co-crystallize with the product or inhibit crystallization altogether.

Physicochemical Properties for Separation

A successful purification strategy relies on understanding the distinct properties of the compounds involved.

Property4-Methylbenzylamine (Impurity)N-(4-methylbenzyl)benzamide (Product)Rationale for Separation
Chemical Class Primary AmineSecondary AmideAmine is basic; amide is neutral. This is the primary basis for acid-base extraction.
Molecular Weight 121.18 g/mol [10]225.28 g/mol [11]The difference in size and polarity affects chromatographic mobility.
pKa (of conjugate acid) ~9.2 (Predicted)[12]~ -1 to 0 (Estimated for amides)The large difference in pKa confirms the amine is easily protonated by dilute acid while the amide is not.
Physical State Liquid at room temp.[12]Solid at room temp. (Expected)[13]The product can be isolated as a solid via recrystallization or evaporation of solvent.
Boiling Point ~195 °C[10]Significantly higher than the amineSeparation by distillation is possible but often impractical due to the high boiling point of the amide.[14]
Solubility Soluble in common organic solvents; slightly soluble in water.[15][16]Soluble in common organic solvents; insoluble in water.[17]The protonated amine salt is highly soluble in water, while the neutral amide is not.

Detailed Experimental Protocols

Method 1: Acid-Base Liquid-Liquid Extraction (Primary Recommendation)

This is the most robust and widely applicable method for this specific purification challenge. It physically separates the compounds into two different liquid layers based on their acid-base properties.

start Crude Product Mixture (Amide + Amine) in Organic Solvent (e.g., EtOAc) sep_funnel Add to Separatory Funnel start->sep_funnel add_hcl Add 1M HCl (aq) Shake Vigorously & Vent sep_funnel->add_hcl separate Allow Layers to Separate add_hcl->separate organic_layer Organic Layer: N-(4-methylbenzyl)benzamide (Desired Product) separate->organic_layer Top Layer (if solvent is less dense than water) aqueous_layer Aqueous Layer: 4-Methylbenzylammonium Chloride (Protonated Amine Impurity) separate->aqueous_layer Bottom Layer wash_brine Wash Organic Layer with Brine (sat. NaCl) organic_layer->wash_brine dry_org Dry with Na₂SO₄ or MgSO₄ wash_brine->dry_org evaporate Filter & Evaporate Solvent dry_org->evaporate final_product Pure Benzamide Product evaporate->final_product

Caption: Workflow for purifying benzamide via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a volume approximately 10-20 times the mass of the crude product.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower aqueous layer contains the protonated amine impurity, while the upper organic layer contains your desired amide product.[3]

  • Drain: Carefully drain the lower aqueous layer and set it aside.

  • Repeat Wash: Repeat steps 3-5 at least one more time to ensure complete removal of the amine. For stubborn cases, a third wash may be necessary.

  • Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified N-(4-methylbenzyl)benzamide product.

Method 2: Silica Gel Column Chromatography

This method is ideal for smaller-scale reactions or when very high purity is required and extraction is insufficient.

start Dissolve Crude Product in Minimum DCM slurry Adsorb onto Silica Gel (Dry Loading) start->slurry load Load Sample onto Column slurry->load column Prepare Silica Gel Column (Packed with Hexane/EtOAc) column->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Benzamide Product evaporate->final_product

Caption: General workflow for purification by column chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. You are looking for a system where the amide product has an Rf value of ~0.3-0.4 and is well-separated from the baseline amine spot.

  • Column Packing: Prepare a chromatography column with silica gel, packing it with your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. The less polar amide product will travel down the column faster than the more polar amine.[18]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • ResearchGate. (2017). How to separate amides from free amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66035, 4-Methylbenzylamine. Retrieved from [Link]

  • Sabourin, J. A., & Gribble, G. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7464–7473. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]

  • Mack, D. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Loba Chemie. (2013). 4-METHYLBENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction.... Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • TianyuMfg. (n.d.). Understanding the Chemical Properties of 4-Methylbenzylamine for R&D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Methylbenzylamine | CAS#:104-84-7. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Schotten-Baumann Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Schotten-Baumann synthesis of benzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this robust yet nuanced reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can adapt and perfect this synthesis for your specific needs.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses the most common issues encountered during the Schotten-Baumann reaction in a direct question-and-answer format.

Question: My final yield of benzamide is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low yield is the most frequent challenge and typically points to one of two competing side reactions or suboptimal conditions.

  • Premature Hydrolysis of Benzoyl Chloride: Your most significant competitor to the amine nucleophile is water (or hydroxide). Benzoyl chloride is highly reactive and can be rapidly hydrolyzed by the aqueous base to form sodium benzoate, a water-soluble byproduct that will be lost during workup, thus tanking your yield.[1][2]

    • Causality: The rate of hydrolysis is highly dependent on temperature and interfacial mixing. The reaction is exothermic, and any localized heat buildup will dramatically favor the undesired hydrolysis.[3]

    • Corrective Actions:

      • Aggressive Temperature Control: Conduct the reaction in an ice bath, maintaining a temperature between 0-5 °C. This is the single most effective parameter to control for minimizing hydrolysis.[4]

      • Controlled Reagent Addition: Add the benzoyl chloride to the amine solution dropwise or in small portions.[5] This prevents a large exotherm and ensures the benzoyl chloride has a higher probability of reacting with the amine before it is hydrolyzed.

      • Vigorous Stirring: In a biphasic system, the reaction occurs at the interface of the organic and aqueous layers. Vigorous, high-speed stirring is essential to create a large surface area, maximizing the interaction between the amine and benzoyl chloride and improving reaction kinetics.[2][5]

  • Protonation of the Amine: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] If not neutralized, this acid will protonate your starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and is effectively removed from the reaction, halting benzamide formation.[6][7]

    • Causality: An amine's lone pair of electrons is its key to reactivity. Protonation sequesters this lone pair, rendering the amine inert to the electrophilic benzoyl chloride.

    • Corrective Actions:

      • Ensure Sufficient Base: Use at least a stoichiometric equivalent of a base like sodium hydroxide (NaOH) to neutralize the forming HCl.[8][9] It is common practice to use a slight excess (e.g., 10-20 mol%) to maintain an alkaline environment throughout the reaction.[3]

      • Monitor pH: At the end of the reaction, the aqueous layer should still be basic. You can test this with pH paper. An acidic or neutral solution indicates insufficient base was used.[5]

Troubleshooting Summary Table
Problem Potential Cause Core Scientific Reason Recommended Solution
Low Yield Hydrolysis of Benzoyl ChlorideThe acyl chloride reacts with water/OH- instead of the amine, forming a soluble benzoate salt.Maintain 0-5 °C (ice bath); add benzoyl chloride dropwise; stir vigorously.
Protonation of Starting AmineHCl byproduct protonates the amine, making it non-nucleophilic and stopping the reaction.Use ≥1 equivalent of NaOH to neutralize HCl as it forms; ensure the final mixture is alkaline.
Impure Product Unreacted Benzoyl ChlorideIncomplete reaction or poor quenching.Shake/stir vigorously for 10-15 minutes; check for the disappearance of the benzoyl chloride smell.[3][5]
Benzoic Acid ContaminationHydrolysis of benzoyl chloride.Purify the crude product via recrystallization from hot ethanol to remove the more soluble benzoic acid.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the base in this reaction?

The base serves two critical functions:

  • Acid Scavenger: Its primary role is to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the unreacted amine, ensuring it remains a viable nucleophile.[6][7][10][11]

  • Equilibrium Shift: By neutralizing the acidic byproduct, the base effectively removes a product from the system, driving the reaction equilibrium towards the formation of the amide, in accordance with Le Châtelier's principle.[7][10]

Q2: Why is a two-phase solvent system (e.g., dichloromethane/water) characteristic of "Schotten-Baumann conditions"?

This biphasic system is a clever solution to a chemical challenge.[8][12][13] The organic solvent dissolves the starting materials (amine and benzoyl chloride) and the final benzamide product.[8][12] The aqueous phase dissolves the base (e.g., NaOH) and the byproducts (NaCl and sodium benzoate).[8][12] This partitioning achieves two goals:

  • It keeps the bulk of the highly reactive benzoyl chloride separated from the high concentration of hydroxide ions, helping to manage the hydrolysis side reaction.

  • It provides a convenient medium for the base to instantly neutralize the HCl produced at the interface of the two layers.

Q3: Can I use pyridine instead of sodium hydroxide?

Yes, pyridine is a common alternative base.[7][10] When used, it can act as a nucleophilic catalyst. It reacts with the benzoyl chloride to form a highly reactive acylpyridinium salt intermediate, which is an even more potent acylating agent than benzoyl chloride itself.[7][10] However, for most standard benzamide syntheses, aqueous NaOH is effective, less expensive, and results in a simpler workup.

Q4: How do I know the reaction is complete?

A simple and effective sensory checkpoint is the disappearance of the sharp, pungent odor of benzoyl chloride.[3][5] Once the smell is gone, it indicates that the reagent has been consumed. Vigorous shaking for 10-15 minutes after the final addition of benzoyl chloride is a standard benchmark.[5]

Visualizing the Process

Schotten-Baumann Reaction Mechanism

The diagram below illustrates the key steps: nucleophilic attack by the amine on the carbonyl carbon of benzoyl chloride, formation of a tetrahedral intermediate, and subsequent base-assisted elimination of the chloride leaving group to yield the final amide product.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate Ph-C(O⁻)(Cl)-N⁺H₂-R Amine->Intermediate Nucleophilic Attack BenzoylCl Ph-COCl (Benzoyl Chloride) BenzoylCl->Intermediate Amide Ph-CONH-R (Benzamide) Intermediate->Amide Collapse & Elimination of Cl⁻ Base NaOH Intermediate->Base Proton Abstraction HCl HCl HCl->Base Neutralization Neutralized NaCl + H₂O Base->Neutralized Forms

Caption: Nucleophilic acyl substitution pathway for benzamide synthesis.

Troubleshooting Workflow

Use this logical diagram to diagnose and solve common experimental issues.

Troubleshooting_Workflow start Experiment Complete: Analyze Results yield_check Is Yield > 85%? start->yield_check purity_check Is Product Pure by TLC/NMR? yield_check->purity_check Yes low_yield Problem: Low Yield yield_check->low_yield No impure_product Problem: Impure Product purity_check->impure_product No success Success: High Yield & Purity purity_check->success Yes hydrolysis Cause: Benzoyl Chloride Hydrolysis low_yield->hydrolysis protonation Cause: Amine Protonation low_yield->protonation impure_product->hydrolysis Benzoic Acid impurity unreacted Cause: Unreacted Starting Material impure_product->unreacted solution_temp Solution: Use Ice Bath (0-5°C) Add Reagent Slowly hydrolysis->solution_temp solution_stir Solution: Vigorous Stirring Increase Reaction Time hydrolysis->solution_stir solution_purify Solution: Recrystallize from Ethanol hydrolysis->solution_purify solution_base Solution: Use Excess NaOH Confirm Final pH is Basic protonation->solution_base unreacted->solution_stir

Caption: A logical guide to troubleshooting Schotten-Baumann reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of Benzamide from Aniline

This protocol incorporates best practices to maximize yield and purity.

Reagents & Stoichiometry

ReagentM.W. ( g/mol )AmountMolesMolar Eq.Notes
Aniline93.132.6 g (2.5 mL)0.0281.0Starting amine
Benzoyl Chloride140.574.3 g (3.5 mL)0.0311.1Use fresh/distilled
Sodium Hydroxide40.002.5 g0.0632.25In 25 mL H₂O (10% w/v)

Procedure:

  • In a 100 mL Erlenmeyer flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous NaOH solution.[5]

  • Cool the flask in an ice-water bath with magnetic stirring. Ensure the internal temperature is below 5 °C.

  • Slowly, add 3.5 mL of benzoyl chloride dropwise over 5-10 minutes. Ensure the flask is shaken vigorously after each addition if not using magnetic stirring.[5]

  • After the addition is complete, cork the flask and shake/stir it vigorously for an additional 15 minutes, ensuring the mixture remains cold.[5] The disappearance of the benzoyl chloride smell indicates completion.[3]

  • A white solid precipitate of crude benzamide will form.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with several portions of cold water to remove any soluble salts.

  • Press the solid dry on the filter paper. Proceed to purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried benzamide to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Start with approximately 40-50 mL.[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified white, crystalline benzamide by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

References

  • Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]

  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL: [Link]

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Schotten-Baumann reaction Source: chemeurope.com URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Schotten Baumann Reaction: Introduction, mechanism, procedure Source: Chemistry Notes URL: [Link]

  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL: [Link]

  • Title: Schotten Baumann Reaction Mechanism Detailed Explanation Source: A-Z Chemistry URL: [Link]

  • Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method Source: ResearchGate URL: [Link]

  • Title: Which benzoyl chloride undergoes hydrolysis faster in water? Source: Reddit URL: [Link]

  • Title: Amide bond formation is one of the most prevalent reactions in the pharmaceutical industry... Source: RSC Publishing URL: [Link]

  • Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL: [Link]

  • Title: Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions Source: Asian Journal of Chemistry URL: [Link]

  • Title: Schotten Baumann Reaction: Characteristics, Mechanism, and Applications Source: Collegedunia URL: [Link]

  • Title: The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis Source: Organic Chemistry URL: [Link]

  • Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Source: Nvpubhouse Library URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Lokey Lab Protocols - Wikidot URL: [Link]

  • Title: BENZOYL CHLORIDE Source: Ataman Kimya URL: [Link]

  • Title: Benzanilide : Schotten Baumann Benzoylation Source: YouTube URL: [Link]

  • Title: S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride Source: PubMed URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Cambridge University Press URL: [Link]

  • Title: Benzamide - Organic synthesis Source: YouTube URL: [Link]

  • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: Is the Schotten-Baumann reaction the same as benzoylation? Source: Quora URL: [Link]

  • Title: Masters Student Plea for Help Source: Reddit URL: [Link]

Sources

Technical Support Center: Troubleshooting 4-bromo-N-(4-methylbenzyl)benzamide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers encountering precipitation of 4-bromo-N-(4-methylbenzyl)benzamide in cell culture media. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to not only solve the immediate issue but also to proactively design robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common questions and provides actionable solutions to the precipitation of 4-bromo-N-(4-methylbenzyl)benzamide.

Question 1: I've added 4-bromo-N-(4-methylbenzyl)benzamide to my cell culture media and now I see a precipitate. What is happening and why?

Answer: The precipitation of 4-bromo-N-(4-methylbenzyl)benzamide in your cell culture media is most likely due to its low aqueous solubility. Cell culture media is a complex aqueous solution, and the introduction of a hydrophobic compound like 4-bromo-N-(4-methylbenzyl)benzamide can cause it to crash out of solution, forming a visible precipitate. This is a common challenge when working with small molecule compounds in cell-based assays.

The underlying cause is a mismatch in polarity. Water, the primary component of your media, is a highly polar solvent. 4-bromo-N-(4-methylbenzyl)benzamide, on the other hand, is a largely non-polar, hydrophobic molecule. This inherent immiscibility leads to the compound molecules aggregating together to minimize their contact with water, resulting in the formation of a solid precipitate.

Question 2: How can I determine the optimal solvent and concentration for my stock solution of 4-bromo-N-(4-methylbenzyl)benzamide?

Answer: The key to preventing precipitation in your final culture volume is to start with a well-prepared, high-concentration stock solution in an appropriate organic solvent. For hydrophobic compounds like 4-bromo-N-(4-methylbenzyl)benzamide, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and relatively low toxicity to cells at low final concentrations.

Here is a step-by-step protocol for preparing your stock solution:

Experimental Protocol: Preparation of a 10 mM Stock Solution of 4-bromo-N-(4-methylbenzyl)benzamide in DMSO

  • Weighing the Compound: Accurately weigh out a precise amount of 4-bromo-N-(4-methylbenzyl)benzamide powder using a calibrated analytical balance.

  • Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of 4-bromo-N-(4-methylbenzyl)benzamide is 304.19 g/mol .

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C in a water bath for 5-10 minutes.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize degradation and prevent freeze-thaw cycles.

Question 3: What is the maximum concentration of 4-bromo-N-(4-methylbenzyl)benzamide I can use in my experiments without seeing precipitation?

Answer: The maximum concentration of 4-bromo-N-(4-methylbenzyl)benzamide that can be used without precipitation is highly dependent on the specific cell culture media formulation, particularly the serum concentration. Serum proteins, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.

To determine the empirical solubility limit in your specific experimental conditions, a kinetic solubility assay is recommended.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a serial dilution of your 10 mM 4-bromo-N-(4-methylbenzyl)benzamide stock solution in DMSO.

  • Add 1-2 µL of each concentration to your cell culture media in a 96-well plate.

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 6, 24 hours).

  • Visually inspect for precipitation or use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in optical density indicates precipitation.

The highest concentration that does not show a significant increase in light scattering is your working upper limit.

Question 4: I've prepared my stock solution correctly, but I still see precipitation when I add it to the media. What can I do?

Answer: If you are still observing precipitation after following the recommended stock solution preparation, consider the following advanced troubleshooting strategies:

  • Pre-warming the Media: Gently warm your cell culture media to 37°C before adding the compound. This can slightly increase the solubility of the compound.

  • Pluronic F-68: This is a non-ionic surfactant that can be added to cell culture media to improve the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% is typically effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

Part 2: Understanding the Physicochemical Properties

A deeper understanding of the physicochemical properties of 4-bromo-N-(4-methylbenzyl)benzamide is essential for predicting its behavior in your experiments.

PropertyPredicted Value/CharacteristicImplication for Cell Culture Experiments
Molecular Weight 304.19 g/mol Standard for a small molecule drug candidate.
LogP ~4.5 (Estimated)Indicates high hydrophobicity and a strong tendency to partition out of aqueous solutions.
Aqueous Solubility Very Low (Predicted)The primary reason for precipitation in cell culture media.
pKa Not readily ionizableThe compound's solubility is unlikely to be significantly affected by the physiological pH of cell culture media (pH 7.2-7.4).

Part 3: Visualizing the Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting precipitation issues with 4-bromo-N-(4-methylbenzyl)benzamide.

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_stock Re-prepare stock solution in 100% DMSO. Ensure complete dissolution (vortex, gentle warming). check_stock->prepare_stock No check_final_conc Is the final concentration of DMSO <0.5%? check_stock->check_final_conc Yes prepare_stock->check_stock adjust_stock_conc Increase stock concentration to reduce the volume added to the media. check_final_conc->adjust_stock_conc No check_media_interaction Does precipitation occur immediately upon addition to media? check_final_conc->check_media_interaction Yes adjust_stock_conc->check_final_conc prewarm_media Pre-warm media to 37°C before adding the compound. check_media_interaction->prewarm_media Yes solubility_assay Perform a kinetic solubility assay to determine the upper concentration limit. check_media_interaction->solubility_assay No (precipitates over time) add_dropwise Add the compound dropwise while gently swirling the media. prewarm_media->add_dropwise add_dropwise->solubility_assay advanced_formulation Consider advanced formulation strategies: - Pluronic F-68 - Cyclodextrins solubility_assay->advanced_formulation If solubility is still insufficient

Caption: Troubleshooting workflow for compound precipitation.

Part 4: The Mechanism of Co-Solvent Action

The use of DMSO as a co-solvent is a cornerstone of working with hydrophobic compounds in aqueous environments. The diagram below illustrates this principle.

Caption: Mechanism of DMSO as a co-solvent.

Part 5: Concluding Remarks and Best Practices

The successful use of 4-bromo-N-(4-methylbenzyl)benzamide in your cell culture experiments hinges on a proactive approach to its formulation and handling. Always begin with a carefully prepared stock solution in 100% DMSO and empirically determine the solubility limit in your specific media. When in doubt, start with lower concentrations and work your way up. By understanding the principles outlined in this guide, you can minimize experimental variability and ensure the reliable delivery of your compound to your cells.

References

  • PubChem Compound Summary for 4-bromo-N-(4-methylbenzyl)benzamide. National Center for Biotechnology Information. [Link]

separating 4-bromobenzoic acid impurity from benzamide product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and purification challenges. This guide provides in-depth troubleshooting advice and detailed protocols for the common issue of removing acidic impurities, specifically 4-bromobenzoic acid, from a benzamide product. The principles and techniques discussed are broadly applicable to the separation of neutral compounds from acidic byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the purification process.

Q1: I've performed a simple recrystallization, but my benzamide is still impure. Why didn't this work effectively?

A1: While both benzamide and 4-bromobenzoic acid have different solubilities, co-crystallization can occur, especially if the impurity concentration is high. Furthermore, their solubilities in common organic solvents like ethanol can be similar enough to make separation by a single recrystallization inefficient.[1][2] The most robust method leverages the significant difference in their chemical properties—specifically, the acidity of the carboxylic acid group on 4-bromobenzoic acid.

Q2: An emulsion formed in my separatory funnel during the liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue when shaking two immiscible liquids with different densities, especially when a salt is formed at the interface. To break the emulsion, you can try the following:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Addition of Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and further decreases the solubility of organic compounds in the aqueous layer.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can be effective.

Q3: My final yield of purified benzamide is very low. What are the potential causes of product loss?

A3: Significant product loss can occur at several stages:

  • Premature Crystallization: If performing an initial hot filtration to remove insoluble impurities, the product may crystallize on the filter paper if the solution cools too quickly. Ensure your funnel and receiving flask are pre-heated.

  • Excessive Washing: During the extraction, using an excessive volume of the aqueous base solution can lead to some benzamide dissolving and being lost to the aqueous layer, as it has slight water solubility.[3]

  • Amide Hydrolysis: Using a strong base like sodium hydroxide (NaOH), especially with heating, can cause hydrolysis of the benzamide to sodium benzoate and ammonia. It is preferable to use a milder base like sodium bicarbonate (NaHCO₃) for the extraction.

  • Incomplete Extraction from Glassware: Ensure all product is transferred between flasks by rinsing with small amounts of the solvent.

Q4: How do I confirm that the 4-bromobenzoic acid impurity has been successfully removed?

A4: Purity can be assessed through several analytical methods:

  • Melting Point Analysis: A sharp melting point close to the literature value for pure benzamide (127-130°C) is a strong indicator of purity.[3] The presence of the 4-bromobenzoic acid impurity would result in a depressed and broadened melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude mixture, the purified product, and a standard of 4-bromobenzoic acid on a TLC plate. A successful purification will show the disappearance of the spot corresponding to the acidic impurity in the lane of the final product.

  • Spectroscopy (¹H NMR, FTIR): Proton NMR can confirm the absence of aromatic signals corresponding to 4-bromobenzoic acid. FTIR can show the disappearance of the characteristic broad O-H stretch of the carboxylic acid.

Core Principles: Leveraging Acidity for Separation

The key to this separation lies in the differing pKa values of the two compounds. 4-Bromobenzoic acid is a carboxylic acid with a pKa of approximately 3.97, making it readily deprotonated by a mild base.[4] Benzamide is a neutral amide; its conjugate acid has a pKa around -1 to -2, and the N-H protons are very weakly acidic (pKa ~17), meaning it will not react with a mild aqueous base.[3][5]

This difference allows for an acid-base extraction , a powerful technique to separate acidic, basic, and neutral compounds.[6][7] By washing an organic solution containing the mixture with an aqueous base, the acidic 4-bromobenzoic acid is converted into its water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral benzamide remains in the organic layer.

Physicochemical Properties Comparison

A clear understanding of the physical properties of both the product and the impurity is crucial for designing an effective purification strategy.

PropertyBenzamide4-Bromobenzoic Acid
Molar Mass 121.14 g/mol [3]201.02 g/mol [8]
Melting Point 127-130 °C[3]251-256 °C[9]
Appearance White to off-white solid[3]Colorless to red crystals[8]
pKa ~17 (N-H proton)[3]~3.97 (Carboxylic acid)
Solubility Slightly soluble in water; soluble in ethanol, acetone.[1][10]Limited solubility in water; soluble in ethanol, ether, hot water.[2]

Experimental Protocol: Separation by Acid-Base Extraction

This protocol provides a step-by-step methodology for the efficient removal of 4-bromobenzoic acid from benzamide.

Materials and Reagents:
  • Crude benzamide containing 4-bromobenzoic acid impurity

  • Diethyl ether (or Dichloromethane)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

  • Buchner funnel and filter paper

Workflow Diagram

SeparationWorkflow cluster_start Initial State cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase Start Crude Product (Benzamide + 4-Bromobenzoic Acid) in Diethyl Ether SepFunnel Separatory Funnel Start->SepFunnel Add 5% NaHCO₃(aq) OrganicLayer Organic Layer (Benzamide in Ether) SepFunnel->OrganicLayer Separate Layers AqueousLayer Aqueous Layer (Sodium 4-bromobenzoate in H₂O) SepFunnel->AqueousLayer Dry Dry with MgSO₄ OrganicLayer->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Pure Benzamide Evaporate->FinalProduct Acidify Acidify with HCl AqueousLayer->Acidify Filter Filter Precipitate Acidify->Filter Impurity Recovered 4-Bromobenzoic Acid Filter->Impurity

Caption: Acid-Base Extraction Workflow for Purification.

Step-by-Step Procedure:
  • Dissolution: Dissolve approximately 2.0 g of the crude benzamide mixture in 40 mL of diethyl ether in a 125 mL Erlenmeyer flask. If the solid does not fully dissolve, you may have insoluble impurities; in that case, filter the solution before proceeding.

  • First Extraction: Transfer the ether solution to a 125 mL separatory funnel. Add 20 mL of 5% aqueous sodium bicarbonate solution. Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake gently for 1-2 minutes.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ether layer will be on top. Drain the lower aqueous layer into a flask labeled "Aqueous Extract 1".

  • Second Extraction: To ensure complete removal of the acidic impurity, add a fresh 20 mL portion of 5% NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with "Aqueous Extract 1".

  • Brine Wash: Wash the organic layer with 20 mL of saturated brine solution. This step removes the bulk of the dissolved water from the organic layer. Drain and discard the brine wash.

  • Drying the Organic Layer: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small scoop of anhydrous magnesium sulfate (or sodium sulfate) and swirl. If the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation of Pure Benzamide: Decant or filter the dried ether solution away from the drying agent into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The remaining white solid is your purified benzamide.

  • Purity Assessment: Once the product is completely dry, determine its mass to calculate the percent recovery. Measure its melting point to assess purity.

  • (Optional) Recovery of Impurity: To confirm the identity of the removed impurity, cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl while stirring until the solution is acidic (test with pH paper). A white precipitate of 4-bromobenzoic acid should form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and allow it to dry. A melting point determination can confirm its identity.[11]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid. Retrieved from [Link].

  • Wikipedia (n.d.). Benzamide. Retrieved from [Link].

  • Spiral (n.d.). Solubility determination and modelling of benzamide in organic solvents... Retrieved from [Link].

  • ChemBK (n.d.). 4-Bromobenzoic acid. Retrieved from [Link].

  • Solubility of Things (n.d.). Benzamide. Retrieved from [Link].

  • Magritek (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link].

  • ChemSynthesis (n.d.). Benzamide. Retrieved from [Link].

  • ChemSynthesis (n.d.). 4-bromobenzoic acid. Retrieved from [Link].

  • LookChem (n.d.). 4-Bromobenzoic acid. Retrieved from [Link].

  • Piochem (n.d.). BENZAMIDE. Retrieved from [Link].

  • Stenutz (n.d.). 4-bromobenzoic acid. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link].

  • YouTube (2020). Acid-Base Extraction Tutorial. Retrieved from [Link].

  • University of Colorado Boulder (n.d.). Acid-Base Extraction. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link].

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Retrieved from [Link].

  • FooDB (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].

  • SIELC Technologies (2018). 4-Bromobenzoic acid. Retrieved from [Link].

  • YouTube (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link].

  • LookChem (n.d.). 4-Bromobenzoic acid 586-76-5 wiki. Retrieved from [Link].

  • Google Patents (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • ResearchGate (n.d.). Part 6: Preparation of Organic Compounds. Retrieved from [Link].

  • Organic Syntheses (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link].

  • Florida A&M University (2016). Lab Report Recrystallization. Retrieved from [Link].

  • Journal of the American Chemical Society (n.d.). Solvent Binding to Benzamide Crystals... Retrieved from [Link].

  • University of Missouri–St. Louis (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link].

Sources

troubleshooting low yields in benzamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket: #Benzamide_LowYield_001
Assigned Specialist: Senior Application Scientist

Introduction: The Deceptive Simplicity of Benzamides

Welcome to the technical support center. You are likely here because a "standard" amide coupling (EDC/HOBt or similar) failed to deliver acceptable yields for a benzamide derivative.

The Core Problem: Benzamide formation is distinct from aliphatic amide coupling. The conjugation between the benzene ring and the carbonyl group stabilizes the ground state, making the carbonyl carbon less electrophilic . When you add steric hindrance (ortho-substitution) or electronic deactivation (electron-poor anilines), standard activation methods often stall, leading to hydrolysis of the active ester rather than amidation.

This guide moves beyond basic recipes to address the mechanistic bottlenecks of benzamide synthesis.

Module 1: Diagnostic Triage

Before changing reagents, diagnose the specific failure mode using this logic flow.

Interactive Troubleshooting Workflow

BenzamideTroubleshooting Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC SM_Acid Is Unreacted Benzoic Acid Remaining? CheckTLC->SM_Acid Major Component NuFail DIAGNOSIS: Nucleophile Failure Amine is too weak or protonated. CheckTLC->NuFail Active Ester formed but Amine remains SM_Amine Is Unreacted Amine Remaining? SM_Acid->SM_Amine Yes ActivationFail DIAGNOSIS: Activation Failure Reagent cannot overcome benzoic acid stability. SM_Amine->ActivationFail Yes (Both SM present) Hydrolysis DIAGNOSIS: Active Ester Hydrolysis Water entered system or reaction too slow. SM_Amine->Hydrolysis No (Acid remains, Amine gone?) Sol_AcidCl Sol_AcidCl ActivationFail->Sol_AcidCl Switch to Method B (Acid Chloride) Sol_Base Sol_Base NuFail->Sol_Base Check Base Stoichiometry (Is Amine HCl salt?)

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Module 2: The "Hard" Cases – Sterics & Electronics

Scenario A: The Ortho-Substituted Benzoic Acid

The Issue: Substituents at the 2- or 2,6-positions create a "picket fence" around the carbonyl carbon. Standard active esters (OBt/OSu) are bulky; the nucleophile physically cannot approach the electrophile.

The Fix:

  • Switch to HATU/HOAt: The nitrogen in the pyridine ring of HOAt (the "A" in HATU) creates a "neighboring group effect," accelerating the reaction by ~100x compared to HOBt via a cyclic transition state [1].

  • The "Nuclear" Option (Acid Chlorides): If HATU fails, convert the acid to an acid chloride (SOCl₂ or (COCl)₂). The chloride leaving group is physically smaller than an OBt ester, bypassing the steric gate.

Scenario B: Electron-Deficient Anilines (e.g., Aminopyridines)

The Issue: If your amine partner has electron-withdrawing groups (EWG), the nitrogen lone pair is delocalized, drastically reducing nucleophilicity. Carbodiimide intermediates (O-acylisoureas) will rearrange to stable N-acylureas (dead end) faster than the weak amine can attack.

The Fix:

  • T3P (Propylphosphonic Anhydride): T3P acts as a water scavenger and activates the acid highly effectively without promoting racemization. It drives the equilibrium toward the amide even with weak nucleophiles [2].

  • Bis-TMS Protection: Pre-treat the weak aniline with BSA (N,O-Bis(trimethylsilyl)acetamide). This creates a more soluble, silylated amine that is often more reactive and prevents H-bond aggregation.

Module 3: Reagent Selection Matrix

Select your reagent based on the specific structural challenge of your benzamide.

ReagentBest Use CaseMechanism NoteCost/Scale Suitability
EDC / HOBt Simple, unhindered benzamides.Forms OBt active ester. Slow with sterics.High (Standard).
HATU Ortho-substituted acids; hindered amines.7-aza group catalyzes amine approach (neighboring group effect).Low (Expensive).[1] Best for Discovery.
T3P Weak nucleophiles (anilines); Scale-up.Low epimerization; water-soluble byproducts (easy workup).High. Excellent for Process.
SOCl₂ / (COCl)₂ "Impossible" sterics; Tetrasubstituted centers.Generates Acid Chloride (smallest electrophile).High. Requires anhydrous handling.

Module 4: Validated Experimental Protocols

Protocol A: The "Modern Standard" (T3P Coupling)

Recommended for: Scale-up, weak anilines, and minimizing purification.

System Logic: T3P is supplied as a 50% solution in EtOAc or DMF. The byproducts are water-soluble phosphonic acids/salts, meaning the workup is purely extractive (no column needed often).

  • Dissolution: Dissolve Benzoic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

    • Note: Do not use DMF if you want to wash the byproduct away easily.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).

    • Critical: The reaction generates acid; base must be excess.

  • Activation: Cool to 0 °C. Add T3P (50% w/w solution) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 h.

    • QC Check: Monitor by HPLC.[2] If stalled, heat to 50 °C (T3P is thermally stable).

  • Workup (The "Magic" Step):

    • Wash organic layer with Water (x2), then 10% NaHCO₃ , then 1M HCl (if product is not basic).

    • The T3P byproducts partition into the aqueous layer. Evaporate solvent to yield clean benzamide.

Protocol B: The "Nuclear Option" (Acid Chloride Generation)

Recommended for: 2,6-disubstituted benzoic acids where HATU fails.

System Logic: We generate the highly reactive acyl chloride in situ using the Vilsmeier-Haack catalyst (DMF) to lower the energy barrier.

  • Activation: Suspend Benzoic Acid (1.0 equiv) in dry DCM (anhydrous).

  • Catalysis: Add DMF (1-2 drops) .

    • Mechanism:[3][4][5][6][7] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the actual chlorinating agent.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Gas evolution (CO/CO₂) will occur. Stir at RT until gas evolution ceases (approx 1-2 h).

    • Verification: Aliquot 50 µL into MeOH. Check LCMS for Methyl Ester. If Acid remains, activation is incomplete.

  • Coupling: Concentrate to remove excess (COCl)₂ (optional but cleaner). Redissolve in DCM.

  • Addition: Add the Amine (1.1 equiv) and TEA/DIPEA (3.0 equiv) at 0 °C.

    • Note: Exothermic. Control temperature to prevent side reactions.

Module 5: Mechanistic Visualization

Understanding why HATU works for hindered benzamides helps you decide when to use it.

HATU_Mechanism Acid Benzoic Acid (R-COOH) ActiveEster Activated OAt-Ester (Highly Reactive) Acid->ActiveEster Deprotonation & Attack HATU HATU Reagent HATU->ActiveEster Deprotonation & Attack Base DIPEA Base->ActiveEster Deprotonation & Attack TS Cyclic Transition State (Pyridine N assists Amine) ActiveEster->TS + Amine Amine Amine (R'-NH2) TS->ActiveEster N7-atom H-bonds to incoming Amine Product Benzamide Product TS->Product Rapid Collapse

Figure 2: The "Neighboring Group Effect" of HATU. The nitrogen atom in the 7-position of the benzotriazole ring acts as a general base, pre-organizing the incoming amine, which is critical for overcoming steric bulk [3].

References

  • Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8][9][10] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][11] Organic Process Research & Development, 20(2), 140–177.[9] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][12][13] Tetrahedron, 61(46), 10827-10852. Link

Sources

handling precautions for brominated organic amides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization of Brominated Organic Amides

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: BOA-Guide-2026

Introduction: Scope & Chemical Nature

Welcome to the technical support hub for Brominated Organic Amides . This class of compounds—ranging from reactive


-bromoamides (e.g., 2-bromoacetamides) to stable bromoaryl amides—presents a dichotomy in handling. While the amide bond offers stability, the carbon-bromine (C-Br) bond introduces photolability and electrophilicity that can derail experiments if not managed.

This guide addresses the three most common support tickets we receive: Safety/Exposure , Storage Degradation , and Catalytic Failure .

Module 1: Safety & Handling (The "Lachrymator" Factor)

Current Alert: Many low-molecular-weight


-bromoamides are potent lachrymators (tear gas agents) and aggressive skin sensitizers.
Q: I am wearing standard nitrile gloves, but I feel a burning sensation. Why?

A: Standard nitrile gloves often provide insufficient protection against small, lipophilic organobromides.

  • The Mechanism: Brominated amides are highly lipophilic. They can permeate thin nitrile rubber (< 0.1 mm) in minutes. Once through, the compound acts as an alkylating agent, reacting with nucleophilic residues (cysteine/lysine) in skin proteins, causing contact dermatitis or chemical burns.

  • The Protocol:

    • Glove Selection: Use Silver Shield/4H® (Laminate) gloves for primary handling. If dexterity is required, use the "Double-Glove" technique: Laminate liner

      
       Nitrile outer.
      
    • Immediate Action: If burning occurs, wash with copious soap and water.[1] Do not use ethanol/acetone; this enhances skin absorption.

Q: The compound label says "Lachrymator."[1][2] What engineering controls are mandatory?

A: Lachrymators irritate mucosal membranes at concentrations far below toxic levels.

  • Requirement: All weighing and transfer must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate (

    
    ) or aqueous ammonia before removal from the hood. This chemically quenches the electrophilic bromide, converting it to a harmless species.
    

Module 2: Storage & Stability (Diagnosing Degradation)

Ticket: "My white powder has turned yellow/brown over the weekend."

Q: What is the yellow discoloration, and is the compound ruined?

A: The yellowing is likely elemental bromine (


) or radical species formed via photolysis.
  • The Science: The C-Br bond energy (

    
    66 kcal/mol for alkyl bromides) is susceptible to homolytic cleavage by UV-Vis light.
    
    
    
    
    
    
    The generated
    
    
    (from radical abstraction) can then autocatalytically degrade the amide or catalyze hydrolysis.
  • Verdict: If the color is faint, recrystallization may salvage it. If dark brown/oily, the purity is likely compromised.

Q: How should I store these libraries long-term?

A: Follow the "D.A.I." Protocol :

  • D ark: Amber vials wrapped in foil are non-negotiable.

  • A nhydrous: Store under Argon/Nitrogen. Moisture promotes hydrolysis of the activated C-Br bond.

  • I nert:

    
    C storage reduces the rate of thermal dehydrobromination.
    

Module 3: Reaction Optimization (Synthesis & Catalysis)

Ticket: "My Suzuki coupling failed. The Pd catalyst turned to black precipitate immediately."

Q: Why do brominated amides poison Palladium catalysts?

A: Amides are "non-innocent" functional groups in cross-coupling.

  • Coordination Poisoning: The amide oxygen or nitrogen can coordinate to the Pd(II) center, displacing the phosphine ligand and forming an inactive complex.

  • Amidate Formation: If you use a strong base (e.g., NaOtBu, LiHMDS) with a secondary amide (

    
    ), you generate an amidate anion. This anion binds tightly to Pd, halting the catalytic cycle.
    

Troubleshooting Table: Optimization Logic

IssueDiagnosisCorrective Action
Pd Black Precipitate Catalyst decomposition due to ligand displacement.Switch to bulky, electron-rich ligands (e.g., XPhos , Q-Phos ) that prevent amide coordination.
No Conversion (Start Material Remains) Oxidative addition failed.The C-Br bond might be too electron-rich (if on an electron-rich ring). Switch from

to a precatalyst like Pd(dba)

+ SPhos
.
Side Product: Dehalogenation

-Hydride elimination or reduction.
Avoid alcoholic solvents (isopropanol). Use 1,4-Dioxane or Toluene .
Side Product: N-Arylation Competitive Buchwald-Hartwig coupling.The amide Nitrogen is reacting instead of the Carbon. Use a weaker base (

or

) instead of alkoxides.
Q: I am trying to react an -bromoamide with an alkene (Atom Transfer), but yields are low.

A: The electrophilicity of the


-carbon radical is often insufficient.[2]
  • The Fix:

    
    -Bromoamides require activation.
    
    • Lewis Acid:[3] Add

      
       or 
      
      
      
      to coordinate the amide carbonyl, increasing the electrophilicity of the radical.
    • Photocatalysis: Ensure your light source matches the absorption of the photocatalyst, not the substrate.

Visual Troubleshooting Workflows

Diagram 1: Diagnosing Reaction Failure in Pd-Coupling

ReactionTroubleshooting Start Reaction Stalled / Low Yield CheckColor Is the Reaction Mixture Black? Start->CheckColor BlackYes Pd Black Formation (Ligand Displacement) CheckColor->BlackYes Yes BlackNo Catalyst Still Active (Kinetic Issue) CheckColor->BlackNo No Solution1 Action: Switch to Bulky Ligands (Buchwald Biaryls: XPhos, BrettPhos) BlackYes->Solution1 CheckBase Check Base Strength BlackNo->CheckBase BaseHigh Strong Base (NaOtBu/LiHMDS)? CheckBase->BaseHigh pKa > 15 BaseLow Weak Base Used? CheckBase->BaseLow pKa < 12 Solution2 Action: Amidate Poisoning. Switch to Weak Base (K3PO4) BaseHigh->Solution2 Solution3 Action: Oxidative Addition Failed. Increase Temp or use Pd-G3/G4 Precatalysts BaseLow->Solution3

Caption: Logic flow for diagnosing Palladium-catalyzed cross-coupling failures involving amide-containing substrates.

Diagram 2: Safe Handling Protocol for -Bromoamides

SafetyProtocol Step1 1. Risk Assessment (Check: Lachrymator?) Step2 2. Engineering Controls (Fume Hood ONLY) Step1->Step2 Step3 3. PPE Selection (Laminate Gloves + Goggles) Step2->Step3 Step4 4. Quenching (Wash glassware with Na2S2O3) Step3->Step4

Caption: Mandatory safety workflow for handling lachrymatory brominated amides.

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-N-phenylacetamide. Retrieved from (Search: 2-Bromo-N-phenylacetamide SDS).

  • Petersen, W. F., et al. (2019). "Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    
    -lactams through EDA and photocatalysis." Chemical Science, 10, 1066-1072.
  • Hyster, T. K. (2024).

    
    -Haloamides." PMC/NIH. 
    
  • BenchChem Support. (2025). "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions."

  • Laboratory Safety Institute. (2025). "Lachrymators: Handling and Decontamination."[4] Brandeis University Safety Protocols.

Sources

Validation & Comparative

A Comparative Guide to Tubulin Inhibition: 4-bromo-N-(4-methylbenzyl)benzamide Derivatives vs. Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the intricate dance of microtubule dynamics presents a compelling target for therapeutic intervention, particularly in oncology. Microtubules, the cellular highways and scaffolding, are in a constant state of flux, a dynamism essential for cell division. Disrupting this equilibrium is a proven strategy to halt the proliferation of cancer cells. This guide provides an in-depth, objective comparison of the tubulin-inhibiting properties of the well-established natural product, colchicine, and a promising class of synthetic molecules, N-benzylbenzamide derivatives, with a focus on the representative compound 4-bromo-N-(4-methylbenzyl)benzamide.

The Central Target: Tubulin and the Colchicine Binding Site

Microtubules are polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis.[1] One of the key targetable locations on the β-tubulin subunit is the colchicine binding site, a pocket at the interface between the α- and β-tubulin heterodimers.[2] Inhibitors that bind to this site physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thus inhibiting polymerization.[2]

Colchicine, a tricyclic alkaloid, is the archetypal inhibitor of the colchicine binding site.[1] While potent, its clinical application in oncology has been hampered by a narrow therapeutic window and significant toxicity. This has spurred the development of a new generation of colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles. Among these, N-benzylbenzamide derivatives have emerged as a promising class of synthetic compounds.[3][4][5]

Head-to-Head Comparison: Performance and Efficacy

While direct, published experimental data for 4-bromo-N-(4-methylbenzyl)benzamide is limited, we can draw insightful comparisons from closely related N-benzylbenzamide analogs and the extensive data available for colchicine. The following tables summarize key performance metrics for these tubulin inhibitors.

Table 1: Inhibition of Tubulin Polymerization
CompoundIC50 (µM) for Tubulin Polymerization InhibitionSource(s)
Colchicine8.1 - 10.6[2][6][7]
N-benzylbenzamide Derivative (20b)Not explicitly stated, but potent inhibition demonstrated[3][4]
Benzimidazole Derivative (7n)5.05[8][9]
2-aryl-4-amide-quinoline (G13)13.5[2][6]

Note: The IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50)
CompoundCell LineCancer TypeIC50Source(s)
Colchicine BT-12Atypical Teratoid/Rhabdoid Tumor0.016 µM[10]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056 µM[10]
SKOV-3Ovarian CancerSignificantly lower than doxorubicin[11]
A549Lung CarcinomaVaries[12]
MCF-7Breast CarcinomaVaries[12][13]
HCT-116Colon CarcinomaVaries
N-benzylbenzamide Derivative (20b) MultipleVarious12 - 27 nM[3][4]
Benzimidazole Derivative (7n) SK-Mel-28Melanoma2.55 - 17.89 µM[8]
2-aryl-4-amide-quinoline (G13) MDA-MB-231Breast Cancer0.65 - 0.90 µM[2][6]

Mechanistic Insights and Structural Considerations

Both colchicine and N-benzylbenzamide derivatives exert their primary anti-mitotic effect by binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][11]

The N-benzylbenzamide scaffold offers significant opportunities for synthetic modification to optimize potency and reduce toxicity. The structure of 4-bromo-N-(4-methylbenzyl)benzamide contains key pharmacophoric elements. The benzamide core acts as a hinge, while the substituted benzyl and bromo-phenyl rings can be systematically modified to enhance binding affinity within the colchicine pocket. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on these rings can significantly impact both anti-proliferative activity and tubulin polymerization inhibition.[5]

Experimental Protocols for Evaluation

To rigorously assess and compare tubulin inhibitors, a multi-pronged experimental approach is essential. The following are detailed protocols for key assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in the same buffer.

    • Prepare serial dilutions of the test compounds (4-bromo-N-(4-methylbenzyl)benzamide and colchicine) and a vehicle control (e.g., DMSO) in the buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • In a pre-chilled 96-well, half-area, clear-bottom plate, add the test compounds at various concentrations.

    • On ice, prepare a tubulin-GTP master mix by adding GTP to the tubulin solution to a final concentration of 1 mM.

    • Add the tubulin-GTP mix to each well to initiate the reaction. The final volume should be between 100-200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-bromo-N-(4-methylbenzyl)benzamide and colchicine in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Solubilization:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

Protocol 3: Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.

Principle: Cells are fixed and permeabilized, and the microtubule network is labeled with a primary antibody specific to α- or β-tubulin. A fluorescently tagged secondary antibody is then used to visualize the microtubules under a fluorescence microscope.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a petri dish.

    • Treat the cells with the IC50 concentrations of 4-bromo-N-(4-methylbenzyl)benzamide and colchicine for a defined period (e.g., 16-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).

    • Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1-5% bovine serum albumin).

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer.

    • Wash the cells with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filters.

  • Analysis:

    • Observe and document the changes in the microtubule network architecture, such as depolymerization, fragmentation, and effects on mitotic spindle formation.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the key concepts.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action αβ-Tubulin Dimer αβ-Tubulin Dimer Growing Microtubule Growing Microtubule αβ-Tubulin Dimer->Growing Microtubule Polymerization (GTP-Tubulin) Inhibited Dimer Inhibited Dimer αβ-Tubulin Dimer->Inhibited Dimer Shrinking Microtubule Shrinking Microtubule Growing Microtubule->Shrinking Microtubule Catastrophe (GTP Hydrolysis) Shrinking Microtubule->Growing Microtubule Rescue Inhibitor Inhibitor Inhibitor->αβ-Tubulin Dimer Inhibited Dimer->Growing Microtubule Polymerization Blocked

Caption: Mechanism of Tubulin Polymerization and Inhibition.

Experimental_Workflow Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Compound Synthesis Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assay->Tubulin Polymerization Assay Direct Target Engagement Cell-Based Assay Cell-Based Assay MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell-Based Assay->MTT Assay (Cytotoxicity) Cellular Efficacy Data Analysis Data Analysis End End Data Analysis->End Compare Efficacy Tubulin Polymerization Assay->Cell-Based Assay Determine IC50 Immunofluorescence Immunofluorescence MTT Assay (Cytotoxicity)->Immunofluorescence Determine IC50 Immunofluorescence->Data Analysis Visualize Mechanism

Caption: Experimental Workflow for Evaluating Tubulin Inhibitors.

Conclusion and Future Directions

Colchicine remains a vital tool for understanding microtubule dynamics and a benchmark for the development of new tubulin inhibitors. However, its clinical utility in cancer is limited by its toxicity. The N-benzylbenzamide class of compounds, represented here by 4-bromo-N-(4-methylbenzyl)benzamide, offers a promising alternative. While more direct comparative studies are needed, the existing data on related analogs suggest that this chemical scaffold can be optimized to yield potent tubulin polymerization inhibitors with significant anti-proliferative activity, potentially with an improved therapeutic index.

For researchers in this field, the path forward involves the synthesis and rigorous evaluation of novel N-benzylbenzamide derivatives. The experimental protocols detailed in this guide provide a robust framework for these investigations. By systematically exploring the structure-activity relationships of these synthetic compounds, the scientific community can move closer to developing next-generation microtubule-targeting agents that are both highly effective and well-tolerated, ultimately benefiting patients in the fight against cancer.

References

  • High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). (2025). RSC Publishing. [Link]

  • Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. (2021). PMC. [Link]

  • Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. (2025). PMC. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (n.d.). NIH. [Link]

  • Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait). (n.d.). Baghdad Science Journal. [Link]

  • Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. (n.d.). ResearchGate. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (n.d.). Taylor & Francis. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). MDPI. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2025). ResearchGate. [Link]

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). ResearchGate. [Link]

  • N-(((4-((5-BROMO-2-PYRIMIDINYL)OXY)-3-METHYLPHENYL)AMINO)CARBONYL)-2-(DIMETHYLAMINO)BENZAMIDE. (n.d.). Inxight Drugs. [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. [Link]

  • 4-Bromo-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. (n.d.). PMC. [Link]

Sources

Technical Guide: Comparative Profiling of Benzamide-Class HDAC Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide Advantage

In the landscape of Histone Deacetylase (HDAC) inhibitors, benzamides (e.g., Entinostat, Mocetinostat) represent a critical evolution from the first-generation hydroxamates (e.g., Vorinostat). While hydroxamates act as pan-HDAC inhibitors with fast-on/fast-off kinetics, benzamides offer Class I isoform selectivity (HDAC 1, 2, 3) and, crucially, slow-tight binding kinetics .

This guide objectively compares the cellular IC50 profiles of benchmark benzamides against novel analogs in solid tumor models. It addresses the specific experimental challenges posed by their slow dissociation rates, which often lead to underestimation of potency in standard rapid-throughput assays.

Mechanistic Architecture & Binding Mode[1][2][3]

Unlike hydroxamic acids that chelate the active site Zinc (


) in a bidentate fashion, benzamides utilize an ortho-amino anilide group. This group forms a monodentate or chelated interaction with the Zinc ion while simultaneously engaging the "foot pocket"—a structural cavity unique to Class I HDACs. This foot-pocket occupancy is the primary driver of their isoform selectivity.
Signaling Pathway: From Inhibition to Apoptosis

The following diagram illustrates the downstream consequences of benzamide-mediated HDAC inhibition, leading to cell cycle arrest and apoptosis.

HDAC_Pathway Drug Benzamide Analog (Entinostat/Mocetinostat) Target HDAC 1/2/3 (Class I Isoforms) Drug->Target Inhibits (Slow-Binding) Substrate Histone Hyperacetylation (H3K9ac, H4K12ac) Target->Substrate Accumulation GeneReg Chromatin Relaxation (Epigenetic Remodeling) Substrate->GeneReg Promotes Effector p21 (CDKN1A) Upregulation GeneReg->Effector Transcription Outcome1 G1/S Cell Cycle Arrest Effector->Outcome1 Induces Outcome2 Apoptosis (Caspase Activation) Effector->Outcome2 Triggers

Figure 1: Mechanism of Action. Benzamides selectively inhibit Class I HDACs, preventing histone deacetylation. This leads to chromatin relaxation and the re-expression of silenced tumor suppressor genes like p21.

Comparative Analysis: IC50 Values in Solid Tumors[4][5]

The data below synthesizes cellular antiproliferative IC50 values derived from 72-hour MTT/CellTiter-Glo assays. Note the distinct potency shift between the benchmark (Entinostat) and the heterocyclic analog (Mocetinostat) due to the latter's optimized "cap" group which enhances permeability and residence time.

Table 1: Comparative IC50 Data ( M)[4][6]
CompoundStructure ClassTarget SelectivityHCT116 (Colon)MCF-7 (Breast)A549 (Lung)Kinetic Profile
Entinostat (MS-275) Benzamide (Pyridine linker)HDAC 1, 3 >> 21.5 - 3.2 2.5 - 5.0 > 5.0 Slow-Binding (

~ hours)
Mocetinostat (MGCD0103) Benzamide (Pyrimidine linker)HDAC 1, 2, 30.3 - 0.8 0.5 - 1.2 1.5 - 2.8 Slow-Tight Binding
Chidamide (CS055) Benzamide (Indole linker)HDAC 1, 2, 3, 102.0 - 4.0 3.5 - 6.0 ~ 8.0 Moderate
Novel Analog 4j *Acrylamide-PABA HybridHDAC / Tubulin (Dual)~1.8 1.83 N/A Hybrid Mechanism

*Data for Novel Analog 4j sourced from recent acrylamide-PABA hybrid studies [1].[1]

Technical Interpretation[3][6][7][8]
  • Potency Drivers: Mocetinostat consistently displays 3-5x higher potency than Entinostat across solid tumor lines. This is attributed to the aminopyrimidine linker, which provides more favorable pi-stacking interactions within the HDAC tunnel compared to the pyridine linker of Entinostat.

  • Cell Line Sensitivity: HCT116 cells are generally the most sensitive to benzamides due to their high dependence on HDAC2 for maintenance of the transformed phenotype. A549 (Lung) cells often show higher resistance, likely due to active efflux pumps or compensatory signaling pathways (e.g., KRAS mutations).

  • The "Slow-Binding" Artifact: Standard 24-hour assays will yield IC50 values 2-10x higher (less potent) than 72-hour assays. Benzamides require time to undergo the conformational change necessary to lock into the active site [2].

Validated Experimental Protocol

To generate reproducible IC50 data for benzamides, you cannot use a standard "fast" protocol. The following workflow accounts for the slow association rate (


) and long residence time of these drugs.
Workflow Diagram: Time-Dependent Cytotoxicity Assay

Protocol_Workflow Step1 Seed Cells (Optimized Density) 3000-5000 cells/well Step2 Adherence 24 Hours (37°C, 5% CO2) Step1->Step2 Step3 Drug Addition (Serial Dilution) DMSO < 0.5% Step2->Step3 Step4 Incubation Phase CRITICAL: 72 Hours (Allows Equilibrium) Step3->Step4 Step5 Readout (CellTiter-Glo/MTT) Luminescence/OD Step4->Step5

Figure 2: Optimized Assay Workflow. The 72-hour incubation is mandatory for benzamides to reach thermodynamic equilibrium and manifest phenotypic effects.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Seed HCT116 or MCF7 cells at 3,000–5,000 cells/well in 96-well plates.

    • Expert Tip: Benzamides are cytostatic before they are cytotoxic. If you seed too densely (>8,000 cells), contact inhibition will mask the drug's antiproliferative effect, artificially inflating the IC50.

  • Compound Preparation:

    • Dissolve benzamide analogs in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions (1:3 or 1:5) in culture medium.[2][1] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Treatment (Day 1):

    • Add compounds.[3][2][1][4][5][6][7][8][9] Include a "Zero-Time" plate if calculating GI50 (Growth Inhibition) specifically, though standard IC50 uses a vehicle control at the endpoint.

  • Incubation (Day 1–4):

    • Incubate for 72 hours .

    • Why? Benzamides exhibit "slow-binding" kinetics (Mechanism B). They bind rapidly to form an initial complex (

      
      ), then undergo a slow isomerization to a tighter complex (
      
      
      
      ). Short exposures (24h) fail to capture this
      
      
      state, leading to poor reproducibility [3].
  • Readout (Day 4):

    • Add MTT reagent or CellTiter-Glo.

    • Calculate IC50 using a 4-parameter logistic (4PL) regression.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High IC50 Variability Non-equilibrium conditionsExtend incubation from 48h to 72h or 96h.
Flat Dose-Response Solubility limit reachedCheck for precipitation at >10

M. Benzamides are hydrophobic; verify clarity of stock.
A549 Resistance High basal effluxCo-treat with a P-gp inhibitor (e.g., Verapamil) to confirm if resistance is transporter-mediated.
Edge Effects EvaporationFill outer wells with PBS; do not use them for data.

References

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs. RSC Advances / PubMed Central. (2025). Demonstrates IC50 of 1.83 µM for analog 4j in MCF-7.[1]

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. Biochemistry / NIH. (2021). Explains the kinetic necessity of long incubation times for amino-anilides.

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors.Int J Mol Sci. (2024).

    
    ) for HDAC inhibitors. 
    
  • Comparative Cytotoxicity of Benzamide Derivatives. BenchChem. (2025). Aggregated IC50 data for N-methyl-2-(phenylamino)benzamide derivatives.

  • Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer. Clin Cancer Res. (2018). Provides benchmark IC50 values for Entinostat in lung cancer models.

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4-bromo-N-(4-methylbenzyl)benzamide, a member of the versatile N-benzylbenzamide class of compounds which has garnered interest for a range of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights to inform analytical strategy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic compound characterization, providing unparalleled detail about the molecular framework. Its strength lies in its ability to map out the connectivity of atoms and provide insights into their chemical environment. For a molecule such as 4-bromo-N-(4-methylbenzyl)benzamide, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Data for 4-bromo-N-(4-methylbenzyl)benzamide

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-bromo-N-(4-methylbenzyl)benzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65Doublet2HAromatic Protons (H-2', H-6')
~ 7.55Doublet2HAromatic Protons (H-3', H-5')
~ 7.20Doublet2HAromatic Protons (H-2'', H-6'')
~ 7.10Doublet2HAromatic Protons (H-3'', H-5'')
~ 6.50Broad Singlet1HAmide Proton (-NH-)
~ 4.55Doublet2HMethylene Protons (-CH₂-)
~ 2.30Singlet3HMethyl Protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-bromo-N-(4-methylbenzyl)benzamide

Chemical Shift (δ, ppm)Assignment
~ 166Carbonyl Carbon (C=O)
~ 138Aromatic Carbon (C-1'')
~ 137Aromatic Carbon (C-4'')
~ 133Aromatic Carbon (C-1')
~ 132Aromatic Carbons (C-3', C-5')
~ 129Aromatic Carbons (C-2'', C-6'')
~ 128Aromatic Carbons (C-2', C-6')
~ 127Aromatic Carbons (C-3'', C-5'')
~ 126Aromatic Carbon (C-4')
~ 44Methylene Carbon (-CH₂-)
~ 21Methyl Carbon (-CH₃)
Interpreting the Predicted NMR Data: A Causality-Driven Approach

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The protons on the 4-bromobenzoyl moiety are expected to be downfield due to the electron-withdrawing effects of both the bromine atom and the carbonyl group. Conversely, the protons on the 4-methylbenzyl group are influenced by the electron-donating methyl group, leading to slightly more upfield shifts. The amide proton's broadness and chemical shift are highly dependent on solvent and concentration due to hydrogen bonding and exchange.

The benzylic methylene protons are expected to appear as a doublet due to coupling with the adjacent amide proton. The aromatic protons on both rings will exhibit characteristic doublet of doublets or multiplet patterns due to ortho- and meta-coupling, providing definitive information on the substitution pattern.

Experimental Protocol for NMR Characterization

A self-validating system for NMR analysis is crucial for ensuring data integrity. The following protocol outlines a robust procedure for the characterization of 4-bromo-N-(4-methylbenzyl)benzamide.

Step 1: Sample Preparation

  • Weigh 5-10 mg of the purified solid 4-bromo-N-(4-methylbenzyl)benzamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.

Step 2: ¹H NMR Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.

Step 3: ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Step 4: 2D NMR for Unambiguous Assignments

  • To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Step 5: Data Processing and Interpretation

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

  • Interpret the spectra by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra to build a complete structural assignment.

Caption: Workflow for the comprehensive NMR characterization of 4-bromo-N-(4-methylbenzyl)benzamide.

A Comparative Look: Alternative Characterization Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete and robust characterization. Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of 4-bromo-N-(4-methylbenzyl)benzamide

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.Unambiguous structure determination.Relatively low sensitivity, requires soluble samples.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Br).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming elemental composition.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 4-bromo-N-(4-methylbenzyl)benzamide, the IR spectrum would be expected to show characteristic absorption bands for the amide N-H stretch (around 3300 cm⁻¹), the carbonyl (C=O) stretch (around 1650 cm⁻¹), and C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹).

Caption: Logical relationship between the molecule and the information provided by different analytical techniques.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule. For 4-bromo-N-(4-methylbenzyl)benzamide (C₁₅H₁₄BrNO), the molecular ion peak would be expected at m/z 303/305 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Conclusion

The comprehensive characterization of 4-bromo-N-(4-methylbenzyl)benzamide necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, its power is amplified when used in conjunction with IR spectroscopy and mass spectrometry. This integrated approach ensures the unambiguous confirmation of the molecule's identity, purity, and structure, which is a foundational requirement for its advancement in any research and development pipeline. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this and other novel benzamide derivatives.

References

  • PubChem. 4-Bromo-N-methylbenzamide. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Brominated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Brominated benzamides represent a critical structural motif in medicinal chemistry (e.g., HDAC inhibitors, antipsychotics) and environmental toxicology. Their analysis presents a unique dual challenge: the isotopic complexity of bromine and the positional isomerism (ortho/meta/para) common in synthesis.

This guide compares the two dominant ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —and provides a mechanistic framework for interpreting their fragmentation patterns.[1] Unlike standard organic molecules, brominated benzamides possess a built-in "validating signature" via the


 isotope ratio, which this guide utilizes as a primary quality control checkpoint.

The Isotopic Signature: A Self-Validating Checkpoint

Before analyzing fragmentation, every researcher must validate the precursor ion using the bromine isotopic signature. Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), resulting in a characteristic 1:1 doublet for monobrominated compounds.
Visualization: Isotope Distribution Logic

The following diagram illustrates the expected spectral envelope for mono- and di-brominated species, serving as the first step in data validation.

IsotopePattern Br1 Mono-Brominated (R-Br) PeakM M (100%) Br1->PeakM 79Br PeakM2 M+2 (~98%) Br1->PeakM2 81Br Br2 Di-Brominated (R-Br2) Peak2M M (50%) Br2->Peak2M 79Br + 79Br Peak2M2 M+2 (100%) Br2->Peak2M2 79Br + 81Br Peak2M4 M+4 (50%) Br2->Peak2M4 81Br + 81Br

Caption: Theoretical isotope distribution for mono- and di-brominated benzamides. The 1:1 doublet (M, M+2) is diagnostic for single bromine substitution.[2]

Comparative Analysis: ESI-CID vs. EI

The choice of ionization dictates the fragmentation mechanism. EI yields radical cations (


), while ESI yields even-electron protonated molecules (

).[1]
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Energy Regime Hard (70 eV standard)Soft (Tunable Collision Energy)
Primary Mechanism Homolytic cleavage, Radical site initiationCharge-remote or Charge-directed fragmentation
Key Fragment Benzoyl Cation (

183/185)
Benzoyl Cation (

183/185)
Neutral Losses

,

, CO

, CO,

(Ortho)
Application GC-MS (Volatile derivatives)LC-MS (Polar/Intact drugs)

Expert Insight: For structural elucidation of unknown benzamides, ESI-MS/MS is preferred because the collision energy (CE) can be ramped to observe the sequential loss of the amide group followed by the carbonyl, preserving the aromatic ring integrity longer than EI.

Mechanistic Fragmentation Pathways

The fragmentation of brominated benzamides follows a predictable decay chain. The primary cleavage occurs at the amide bond, driven by the stability of the resulting acylium ion (benzoyl cation).

The Fragmentation Tree (ESI-MS/MS Focus)
  • Precursor Selection:

    
     (Doublet at 
    
    
    
    198/200 for 2-bromobenzamide).
  • Primary Loss (Amide Cleavage): Loss of neutral ammonia (

    
    , 17 Da) or amine (
    
    
    
    ) to form the Bromobenzoyl Cation .
    • Mechanism:[3][4][5] Inductive cleavage or 1,2-elimination.

    • Diagnostic Ion:

      
       183/185.
      
  • Secondary Loss (Decarbonylation): Loss of Carbon Monoxide (CO, 28 Da) from the benzoyl cation to form the Bromophenyl Cation .

    • Diagnostic Ion:

      
       155/157.
      
  • Tertiary Loss (Dehalogenation): Loss of Bromine radical (

    
    ) or HBr.
    
    • Result: Phenyl cation (

      
       77) or benzyne intermediates.
      

FragmentationPath Precursor [M+H]+ Protonated Benzamide (m/z 200/202) Benzoyl Benzoyl Cation (Acylium Ion) (m/z 183/185) Precursor->Benzoyl - NH3 (17 Da) Inductive Cleavage Phenyl Phenyl Cation (m/z 155/157) Benzoyl->Phenyl - CO (28 Da) Decarbonylation Ring Benzyne/Ring Fragments (m/z 76, 50) Phenyl->Ring - Br (79/81 Da) Radical Loss

Caption: Sequential fragmentation pathway of bromobenzamide in ESI positive mode. Mass shifts account for the bromine isotopes.

The "Ortho Effect": Differentiating Isomers

A critical challenge is distinguishing ortho-, meta-, and para- bromobenzamides. Mass spectrometry can differentiate these based on the Ortho Effect .

  • Mechanism: In ortho-substituted benzamides, the proximity of the bromine atom (or N-alkyl substituents) creates steric strain and electronic repulsion.

  • Observation:

    • Steric Acceleration: The ortho isomer typically fragments at lower collision energies (CE) than meta or para isomers. The loss of

      
       is more rapid.
      
    • Specific Rearrangements: If the amide nitrogen is alkylated (e.g., N-ethyl-2-bromobenzamide), the ortho isomer may show a distinct loss of the alkyl group or water due to hydrogen transfer mechanisms that are geometrically impossible for para isomers.

Data Interpretation Rule: If the ratio of [Benzoyl Cation] / [Molecular Ion] is significantly higher at low Collision Energy (10-15 eV), suspect the Ortho isomer.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating by utilizing the bromine isotope ratio as a real-time quality check.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Desolvation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Workflow
  • Source Tuning (Self-Validation Step):

    • Infuse standard. Tune for the

      
       doublet.
      
    • Check: Ensure the intensity ratio of

      
      
      
      
      
      and
      
      
      is between 0.9 and 1.1. If not, detector saturation or interference is occurring.
  • MS/MS Acquisition (Data Dependent):

    • Mode: Positive ESI.

    • Collision Energy (CE) Stepping: Apply a ramp (e.g., 15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion for isotope confirmation; High CE reveals the phenyl ring structure.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       183.0 (Bromobenzoyl cation).
      
    • Confirm presence of daughter ion

      
       155.0 (Bromophenyl cation).
      
    • Verify the "Twin Peaks" (doublet) are preserved in the fragments until the bromine is lost.

Protocol Sample Sample Injection ESI ESI Source (+3.5 kV) Sample->ESI MS1 MS1 Check (Isotope Ratio 1:1?) ESI->MS1 CID Collision Cell (CE Ramp 15-45eV) MS1->CID Pass MS2 MS2 Detection (Fragment Analysis) CID->MS2

Caption: Analytical workflow ensuring data integrity via MS1 isotope validation before MS2 fragmentation.

References

  • Chemistry LibreTexts. (2024). Mass Spectrometry: Isotopes and Halogen Patterns. [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. [Link]

  • Sheng, H., et al. (2018).[6] Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect.[6] Journal of the American Society for Mass Spectrometry. [Link]

  • Todua, N., et al. (2016). Mass spectrometry of analytical derivatives.[5][7][8][9] 2. "Ortho" and "Para" effects in electron ionization mass spectra. National Institute of Standards and Technology (NIST). [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). [Link]

Sources

A Comparative Guide to HDAC Inhibition: Vorinostat vs. 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutics, particularly in oncology. This guide provides a detailed, data-driven comparison of the well-established pan-HDAC inhibitor, Vorinostat (SAHA), against the benzamide derivative, 4-bromo-N-(4-methylbenzyl)benzamide.

While extensive data is available for the FDA-approved drug Vorinostat, direct experimental evidence for the HDAC inhibitory activity of 4-bromo-N-(4-methylbenzyl)benzamide is limited in publicly accessible literature. Therefore, this guide will leverage established Structure-Activity Relationship (SAR) principles of benzamide-based HDAC inhibitors to provide a predictive analysis of its potential activity and compare it with the known profile of Vorinostat.

Introduction to HDACs and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] In various diseases, including cancer, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.

HDAC inhibitors counteract this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-activation of silenced genes. This can induce a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2] HDAC inhibitors are broadly classified based on their chemical structure, with hydroxamic acids (like Vorinostat) and benzamides representing two major classes.

Vorinostat (SAHA): The Pan-HDAC Inhibitor Benchmark

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC isoforms across Class I and Class II.[3] Its hydroxamic acid moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is crucial for their catalytic activity.[4]

Mechanism of Action: Vorinostat's inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of tumor suppressor genes.[5] This multifaceted mechanism contributes to its anti-cancer effects, including the induction of apoptosis and inhibition of angiogenesis.[3][5]

4-bromo-N-(4-methylbenzyl)benzamide: A Benzamide Derivative with Putative HDAC Inhibitory Activity

4-bromo-N-(4-methylbenzyl)benzamide belongs to the benzamide class of compounds, which are known to produce HDAC inhibitors. Unlike the broad-spectrum activity of hydroxamic acids, benzamides often exhibit greater selectivity, particularly for Class I HDACs.[1]

Predictive Structure-Activity Relationship (SAR) Analysis:

The general pharmacophore for benzamide HDAC inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): In the case of many active benzamide inhibitors, an ortho-amino group on the benzamide ring is crucial for coordinating with the zinc ion in the HDAC active site.[6][7] 4-bromo-N-(4-methylbenzyl)benzamide lacks this ortho-amino group, which, based on established SAR, suggests it may have weaker zinc-binding affinity and consequently lower HDAC inhibitory potency compared to classic ortho-aminobenzamide inhibitors.[4][8]

  • Linker Region: The N-(4-methylbenzyl) portion acts as the linker, connecting the putative zinc-binding benzamide core to a surface-recognition "cap" group. The length and flexibility of this linker are critical for optimal positioning within the HDAC active site tunnel.[4]

  • Cap Group: The 4-bromophenyl group serves as the cap, which interacts with residues at the rim of the active site. The nature of the cap group significantly influences the inhibitor's potency and isoform selectivity.[3] The presence of a halogen, like bromine, can influence pharmacokinetic properties and may contribute to interactions within the binding pocket.

Based on these structural features and the lack of a canonical zinc-binding group, it is predicted that 4-bromo-N-(4-methylbenzyl)benzamide would be a significantly weaker HDAC inhibitor than Vorinostat. Any potential activity would likely be orders of magnitude lower.

Head-to-Head Comparison: HDAC Inhibitory Profile

The following table summarizes the known HDAC inhibitory activity of Vorinostat and the predicted profile for 4-bromo-N-(4-methylbenzyl)benzamide based on SAR analysis.

FeatureVorinostat (SAHA)4-bromo-N-(4-methylbenzyl)benzamide (Predicted)
Chemical Class Hydroxamic AcidBenzamide
HDAC Isoform Selectivity Pan-HDAC inhibitor (Class I and II)Likely weak or inactive. If active, may show some selectivity for Class I over Class II, typical of some benzamides, but overall potency is expected to be low.
IC50 Values HDAC1: ~10-130 nM[9] HDAC2: - HDAC3: ~20 nM[9]Predicted to be in the high micromolar (µM) to millimolar (mM) range, if active at all.
Mechanism of Inhibition Potent, reversible inhibition via chelation of the active site zinc ion.If active, likely involves weak interactions with the active site. The absence of a strong zinc-binding group suggests a different or much less efficient binding mode.

Experimental Evaluation of HDAC Activity

To empirically determine the HDAC inhibitory activity of a novel compound like 4-bromo-N-(4-methylbenzyl)benzamide and compare it to a standard like Vorinostat, a series of well-established assays can be employed.

In Vitro HDAC Enzymatic Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds (4-bromo-N-(4-methylbenzyl)benzamide and Vorinostat) and controls. add_reagents Add diluted enzyme, inhibitor/vehicle, and substrate to a 96-well plate. prep_inhibitor->add_reagents prep_enzyme Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in assay buffer. prep_enzyme->add_reagents prep_substrate Prepare fluorogenic HDAC substrate solution. prep_substrate->add_reagents incubation Incubate at 37°C to allow for enzymatic deacetylation. add_reagents->incubation add_developer Add developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate. incubation->add_developer read_plate Measure fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm). add_developer->read_plate calc_inhibition Calculate percent inhibition relative to vehicle control. read_plate->calc_inhibition plot_curve Plot percent inhibition vs. inhibitor concentration and determine IC50 values using non-linear regression. calc_inhibition->plot_curve

Caption: Workflow for an in vitro fluorometric HDAC activity assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-N-(4-methylbenzyl)benzamide and Vorinostat in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore. Trichostatin A, a potent HDAC inhibitor, is often included in the developer to stop the HDAC reaction.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within intact cells, providing insights into cell permeability and target engagement in a more physiological context.

G cluster_cell_culture Cell Culture and Treatment cluster_assay HDAC Activity Measurement cluster_detection Lysis and Signal Detection cluster_analysis Data Analysis seed_cells Seed cells (e.g., HeLa, HCT116) in a 96-well plate and allow to adhere overnight. treat_cells Treat cells with serial dilutions of test compounds (4-bromo-N-(4-methylbenzyl)benzamide and Vorinostat) and controls. seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 4-24 hours) to allow for compound uptake and HDAC inhibition. treat_cells->incubate_cells add_substrate Add a cell-permeable fluorogenic HDAC substrate to the cells. incubate_cells->add_substrate incubation Incubate to allow for intracellular deacetylation. add_substrate->incubation lyse_cells Add a lysis buffer containing the developer solution to release intracellular contents and generate a fluorescent signal. incubation->lyse_cells read_plate Measure fluorescence intensity using a microplate reader. lyse_cells->read_plate calc_inhibition Calculate percent inhibition and determine cellular IC50 values. read_plate->calc_inhibition

Caption: Workflow for a cell-based HDAC activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HCT116) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-bromo-N-(4-methylbenzyl)benzamide, Vorinostat, or vehicle control (DMSO) and incubate for a desired period.

  • Substrate Addition: Add a cell-permeable HDAC substrate to the culture medium and incubate to allow for intracellular deacetylation.[5][9]

  • Cell Lysis and Development: Lyse the cells using a buffer that also contains the developer reagent to generate a fluorescent signal proportional to the deacetylated substrate.[9]

  • Fluorescence Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Determine the cellular IC50 values as described for the in vitro assay.

Conclusion and Future Directions

To definitively ascertain the HDAC inhibitory profile of 4-bromo-N-(4-methylbenzyl)benzamide, empirical testing using the detailed in vitro and cell-based assays is essential. Should this compound exhibit unexpected activity, further investigation into its mechanism of action and isoform selectivity would be warranted. This comparative guide provides the foundational framework and experimental workflows necessary for such an investigation, enabling researchers to rigorously evaluate novel compounds in the context of established HDAC inhibitors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311, Vorinostat. Retrieved February 12, 2026, from [Link].

  • Future Medicinal Chemistry. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Science. Retrieved from [Link].

  • PubMed. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link].

  • ACS Publications. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. Retrieved from [Link].

  • ResearchGate. (2025, December 30). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link].

  • National Center for Biotechnology Information. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Retrieved from [Link].

  • PubMed. (2001). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Retrieved from [Link].

  • PubMed. (2023, October 26). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Retrieved from [Link].

  • PubMed. (2015). Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. Retrieved from [Link].

  • National Center for Biotechnology Information. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. PMC. Retrieved from [Link].

  • National Center for Biotechnology Information. (2021). HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. PMC. Retrieved from [Link].

  • National Center for Biotechnology Information. (2018). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. PMC. Retrieved from [Link].

Sources

reference standards for N-benzylbenzamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for N-Benzylbenzamide Assays: A Comparative Technical Guide

Executive Summary

N-Benzylbenzamide (N-BB) serves a dual critical role in pharmaceutical development: as a robust model substrate for amide bond stability studies and as a potential process-related impurity in the synthesis of benzamide-scaffold drugs (e.g., tubulin polymerization inhibitors, sEH modulators).

The accuracy of N-BB quantification—whether for metabolic stability assays or impurity profiling—hinges entirely on the quality of the reference standard employed. This guide objectively compares the three primary tiers of reference standards available (Certified Reference Materials, Analytical Standards, and Reagent Grade) and provides a self-validating workflow for generating and qualifying an in-house secondary standard when commercial CRMs are unavailable or cost-prohibitive.

Hierarchy of Reference Standards: A Comparative Analysis

In regulatory environments (GMP/GLP), "purity" is insufficient; "traceability" is paramount. The following table contrasts the performance metrics of the three standard tiers for N-BB assays.

Table 1: Comparative Performance of N-Benzylbenzamide Reference Standards

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Secondary) Tier 3: Reagent Grade
Primary Use Method Validation, Calibration of Secondary Stds.Routine QC, Stability Studies, High-Throughput Screening.Synthesis starting material, qualitative ID only.
Purity >99.5% (Mass Balance approach)>98% (Chromatographic purity)>95% (Variable)
Traceability NIST/USP/EP Traceable (CoA includes Uncertainty)Traceable to CRM (via internal bridging)None (Batch-specific only)
Water/Solvent Quantified & Corrected (KF/TGA)Often UncorrectedUnknown
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Low: Defensible in regulatory audits.Medium: Requires robust in-house qualification.High: Risk of ghost peaks (e.g., Benzylamine residues).

Strategic Selection: When to Use Which?

  • Scenario A: GMP Impurity Release Testing.

    • Requirement:Tier 1 (CRM) . You must prove that the N-BB peak at 0.1% is accurately quantified. The uncertainty budget of the standard must be smaller than the method precision.

  • Scenario B: Early-Stage Metabolic Stability (Microsomal Clearance).

    • Requirement:Tier 2 (Analytical Standard) . Absolute accuracy is less critical than relative loss over time. A well-characterized secondary standard is sufficient.

  • Scenario C: Synthetic Route Scouting.

    • Requirement:Tier 3 (Reagent Grade) . Used only to identify retention time (

      
      ). Do not use for calibration curves.
      

Experimental Protocol: Generation of a Self-Validating Secondary Standard

When a commercial CRM is unavailable, you must synthesize and qualify an in-house standard. This protocol ensures the material meets "Tier 2" requirements.

Phase 1: Synthesis & Purification
  • Objective: Produce N-BB with >99% chromatographic purity.

  • Reaction: Schotten-Baumann acylation of benzylamine with benzoyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol Benzylamine in 20 mL 10% NaOH (aq) at 0°C.

  • Addition: Dropwise add 11 mmol Benzoyl Chloride over 15 mins. Vigorous stirring is mandatory to prevent localized hydrolysis.

  • Precipitation: The product, N-benzylbenzamide, precipitates as a white solid. Stir for 1 hour at room temperature.

  • Filtration: Filter the crude solid and wash with cold water (

    
     mL) to remove salts and excess amine.
    
  • Recrystallization (Critical Step): Recrystallize from Ethanol:Water (1:1). Dissolve in hot ethanol, add hot water until turbid, then cool slowly to 4°C.

    • Why? Slow cooling excludes benzoic acid impurities from the crystal lattice.

  • Drying: Dry under vacuum over

    
     for 24 hours to remove residual solvent.
    
Phase 2: Qualification (The "Self-Validating" Assay)
  • Technique: HPLC-UV/PDA with Mass Balance Calculation.

  • Acceptance Criteria: Purity > 99.0%, No single impurity > 0.5%.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B (0-2 min)

    
     90% B (10 min) 
    
    
    
    30% B (12 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (amide

    
    ) and 210 nm (impurities).
    

Validation Logic:

  • Inject High Load: Inject 20 µL of a 1 mg/mL solution.

  • Impurity Scan: Look for precursors:

    • Benzylamine:[1][2][3] Elutes early (polar).[4]

    • Benzoic Acid:[1][2][3][5] Elutes before N-BB.

    • Dibenzamide (Side Product): Elutes after N-BB (highly lipophilic).

  • Calculation: Use Area Normalization only if all response factors are assumed equal (risky). For true qualification, use NMR (

    
    H qNMR)  against an internal standard (e.g., Maleic Acid) to establish absolute purity.
    

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix and workflow for establishing a valid reference standard system for N-BB assays.

NBB_Standard_Workflow Start Need N-Benzylbenzamide Reference Standard CheckCRM Is Commercial CRM Available? Start->CheckCRM BuyCRM Purchase CRM (USP/NIST Traceable) CheckCRM->BuyCRM Yes InHouse Initiate In-House Synthesis CheckCRM->InHouse No Use Release as Secondary Standard BuyCRM->Use Synth Synthesis: Benzylamine + Benzoyl Cl InHouse->Synth Purify Purification: Recrystallization (EtOH/H2O) Synth->Purify QC_Test QC Testing: HPLC Purity + 1H-NMR Purify->QC_Test Decision Purity > 99.0%? QC_Test->Decision Fail Reprocess/Discard Decision->Fail No Assign Assign Purity Factor (100 - %Imp - %Water) Decision->Assign Yes Fail->Purify Re-crystallize Assign->Use

Figure 1: Decision tree for selecting and qualifying N-benzylbenzamide reference standards.

Critical Mechanistic Insights

Why 254 nm? N-benzylbenzamide possesses a conjugated


-system between the phenyl ring and the carbonyl group. While 210 nm is more sensitive, it is non-selective and prone to solvent noise (acetonitrile cutoff). 254 nm provides the optimal balance of sensitivity and selectivity for the benzamide pharmacophore [1].

The "Ghost Peak" Phenomenon When using Reagent Grade N-BB, researchers often observe a small peak at Relative Retention Time (RRT) 0.85. This is typically Benzoic Acid , a hydrolysis product of the starting material benzoyl chloride. In unbuffered HPLC methods, this peak can tail significantly, co-eluting with N-BB.

  • Solution: Ensure your mobile phase pH is controlled (pH 3.0 with Formic Acid) to suppress benzoic acid ionization, sharpening its peak and resolving it from N-BB [2].

References

  • Journal of Food and Drug Analysis. (2020). Development and validation of an HPLC method for the purity assay of BZM (Benzamide derivatives). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids (Synthesis of N-benzylbenzamide). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). N-Benzylbenzamide Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 4-bromo-N-(4-methylbenzyl)benzamide via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

For the research, scientific, and drug development professionals dedicated to advancing medicinal chemistry, the integrity of a synthesized compound is paramount. The benzamide scaffold, a cornerstone in the development of novel therapeutics, demands rigorous purity assessment at every stage.[1] This guide provides an in-depth, field-proven methodology for validating the purity of a specific benzamide derivative, 4-bromo-N-(4-methylbenzyl)benzamide, using Thin-Layer Chromatography (TLC).

We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind experimental choices, and how to build a self-validating system that ensures trustworthiness in your results. This guide compares TLC with High-Performance Liquid Chromatography (HPLC), offering a holistic perspective on its place in the modern analytical workflow.

Part I: The Foundational Principles of TLC for Purity Assessment

Thin-Layer Chromatography is a planar chromatographic technique predicated on the principle of differential partitioning.[2] In essence, a mixture is applied to a stationary phase (typically a thin layer of adsorbent like silica gel), and a liquid mobile phase is allowed to ascend the plate via capillary action.[3] Each component in the mixture partitions between the stationary and mobile phases to a different extent, governed primarily by its relative polarity.

  • The Stationary Phase: For 4-bromo-N-(4-methylbenzyl)benzamide, we use silica gel, a polar adsorbent.

  • The Mobile Phase: A solvent or solvent mixture of lower polarity is used to carry the components up the plate.

  • Separation: Less polar compounds have a weaker affinity for the polar silica gel and a stronger affinity for the less polar mobile phase. Consequently, they travel further up the plate. Conversely, more polar compounds adhere more strongly to the stationary phase and travel shorter distances.[4]

This differential migration allows for the separation of the target compound from its potential impurities, such as unreacted starting materials or byproducts. The primary quantitative measure in TLC is the Retention Factor (Rf) , a ratio that is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally present as a single, distinct spot on the developed chromatogram.[4] The appearance of multiple spots is a direct indication of impurities.

Part II: A Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating by running the target compound alongside its key starting materials, providing an immediate internal reference for impurity identification.

Experimental Workflow Overview

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample 1. Sample & Standard Preparation spotting 4. Plate Spotting (Co-Spotting) prep_sample->spotting prep_eluent 2. Mobile Phase Selection prep_chamber 3. Chamber Saturation prep_eluent->prep_chamber development 5. Plate Development prep_chamber->development spotting->development drying 6. Drying development->drying visualization 7. Visualization (UV, Stains) drying->visualization interpretation 8. Interpretation (Rf Calculation) visualization->interpretation

Caption: A streamlined workflow for the TLC purity validation process.

Step 1: Stationary Phase Selection
  • Selection: Standard pre-coated silica gel 60 F254 plates.

  • Expertise & Causality: Silica gel is a highly polar stationary phase, making it exceptionally well-suited for the separation of moderately polar organic molecules like substituted benzamides.[2] The "F254" designation indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light. This is a critical feature, as compounds containing aromatic rings, such as our target molecule, will absorb this UV light and appear as dark spots (fluorescence quenching), enabling non-destructive visualization.[5][6]

Step 2: Mobile Phase (Eluent) Optimization
  • Objective: To achieve an Rf value for 4-bromo-N-(4-methylbenzyl)benzamide between 0.3 and 0.7. This range provides the best resolution, ensuring that faster-moving (less polar) and slower-moving (more polar) impurities are well-separated from the main spot and from the solvent front or baseline.[4]

  • Recommended System: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). Synthetic procedures for similar compounds often utilize a hexane/ethyl acetate system, making it a logical and effective starting point.[7]

  • Optimization Protocol:

    • Prepare three small batches of eluent with varying ratios: 9:1, 4:1, and 7:3 (Hexane:Ethyl Acetate).

    • Run a preliminary TLC plate for each ratio, spotting only the target compound.

    • Observe the Rf value. If the spot remains near the baseline (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate. If the spot moves close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of ethyl acetate.

Step 3: Sample Preparation and Spotting
  • Solution Prep: Prepare dilute solutions (~1 mg/mL) of:

    • SM1: 4-bromobenzoic acid (Starting Material 1)

    • SM2: 4-methylbenzylamine (Starting Material 2)

    • P: Your synthesized 4-bromo-N-(4-methylbenzyl)benzamide product.

    • Use a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting Protocol:

    • Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

    • Mark four points along the line for each lane.

    • Using a capillary tube, apply a small, concentrated spot for each sample in its respective lane:

      • Lane 1: SM1

      • Lane 2: SM2

      • Lane 3: P (Product)

      • Lane 4 (Co-spot): Apply a spot of P, and directly on top of it, apply spots of SM1 and SM2.

    • Trustworthiness Insight: The co-spot lane is a crucial self-validating control. If an impurity in the product lane has the same Rf as a starting material, it will merge into a single spot in the co-spot lane, confirming its identity. If new spots appear, they are likely reaction byproducts.

Step 4: Plate Development
  • Pour the optimized eluent into a developing chamber to a depth of ~0.5 cm (ensure it is below the baseline on your TLC plate).

  • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the eluent.

  • Cover the chamber and let it sit for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber and replace the cover.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is ~1 cm from the top edge.

  • Immediately mark the solvent front with a pencil.[4]

  • Expertise & Causality: Saturating the chamber atmosphere with solvent vapor is critical.[4] It prevents the mobile phase from evaporating off the surface of the plate as it runs. This ensures a constant mobile phase composition, leading to consistent Rf values and preventing the formation of distorted, non-uniform spots.

Step 5: Visualization and Interpretation

A multi-step visualization approach, starting with non-destructive methods, is recommended.

  • UV Light (Non-Destructive):

    • Procedure: Once the plate is dry, view it under a short-wave (254 nm) UV lamp.

    • Expected Result: The aromatic rings in the target compound and starting materials will absorb UV light, appearing as dark spots against the glowing green background.[6] This is the fastest and most straightforward initial check.

  • Iodine Staining (Semi-Destructive):

    • Procedure: Place the UV-visualized plate into a sealed chamber containing a few crystals of iodine.

    • Expected Result: Most organic compounds, particularly those with aromatic systems, will form a temporary colored complex with iodine vapor, appearing as yellow-brown spots.[5][8] This can reveal impurities that may not be strongly UV-active. The spots will fade over time, so circle them with a pencil immediately.

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • Procedure: Quickly dip the plate into a prepared solution of potassium permanganate, remove, and gently warm with a heat gun.

    • Expected Result: This is a powerful oxidizing stain that reacts with most organic compounds.[9] Any oxidizable group will appear as a yellow or brown spot on a purple/pink background. It is an excellent "catch-all" method to reveal impurities that were invisible to UV and iodine.

  • Interpretation:

    • Pure Compound: A single dominant spot in the product lane (Lane 3).

    • Impure Compound: Multiple spots in Lane 3. Compare the Rf values of these impurity spots to those in Lanes 1 and 2 to identify unreacted starting materials. Any other spots are likely reaction byproducts.

Part III: Comparative Analysis: TLC vs. High-Performance Liquid Chromatography (HPLC)

While TLC is an indispensable tool for rapid analysis, it is crucial to understand its capabilities in relation to the "gold standard" of liquid chromatography, HPLC.[10]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation via capillary action on an open plate.[11]Separation via a high-pressure pump forcing eluent through a packed column.[10]
Resolution Lower; spots can overlap.[11]Significantly higher; capable of separating complex mixtures into sharp peaks.[12]
Speed Very fast for qualitative checks; multiple samples run simultaneously.[11]Slower per individual run, but autosamplers allow for high-throughput automated analysis.
Cost Low initial and running costs.[11]High instrument cost and significant solvent/maintenance expenses.[12]
Quantification Primarily qualitative or semi-quantitative at best.[11][13]Highly precise and accurate for quantitative analysis.[13]
Typical Use Case Reaction monitoring, rapid purity checks, screening for optimal column chromatography conditions.Final purity validation (e.g., >99%), quality control (QC), impurity profiling, and pharmacokinetic studies.
The Polarity-Rf Relationship

Polarity_Relationship Compound Compound Polarity Adherence Adherence to Stationary Phase Compound->Adherence Increases MobilePhase Mobile Phase Polarity MobilePhase->Adherence Decreases StationaryPhase Stationary Phase (Silica = High Polarity) StationaryPhase->Adherence Constant Rf_Value Rf Value Adherence->Rf_Value Decreases

Caption: Interplay between compound polarity, mobile phase, and the resulting Rf value.

Part IV: Troubleshooting and Field Insights

ProblemCommon Cause(s)Senior Scientist's Solution
Streaking/Tailing Spots Sample is too concentrated (overloaded); sample is not fully soluble in the eluent.Dilute the initial sample solution. If streaking persists, the compound may be too polar for the eluent; consider adding a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid for acidic compounds.
Rf Value Too Low (<0.2) Mobile phase is not polar enough to move the compound off the baseline.Increase the proportion of the polar solvent in your mobile phase (e.g., move from 7:3 to 1:1 Hexane:Ethyl Acetate).
Rf Value Too High (>0.8) Mobile phase is too polar; the compound is moving with the solvent front.Decrease the proportion of the polar solvent (e.g., move from 7:3 to 9:1 Hexane:Ethyl Acetate).
No Spots Visible Compound is not UV-active; stain is not reactive with the compound; sample was not spotted or is too dilute.Always confirm with a universal, destructive stain like potassium permanganate. Re-spot with a more concentrated sample solution.
Wavy or Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper; the chamber was not properly sealed/saturated.Ensure the plate is centered in the chamber and does not touch the walls. Always allow the chamber to saturate for at least 5 minutes before development.

Conclusion

Thin-Layer Chromatography is a powerful, rapid, and cost-effective technique that is indispensable for the real-time assessment of purity for compounds like 4-bromo-N-(4-methylbenzyl)benzamide. When executed with a robust, self-validating protocol that includes co-spotting with starting materials, it provides trustworthy, actionable data for the synthetic chemist. While it does not replace the high-resolution, quantitative power of HPLC, TLC serves as the foundational workhorse for monitoring reaction progress, guiding purification strategies, and ensuring compound integrity throughout the research and development lifecycle.

References

  • IJCRT. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained. Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • Chrominfo. (2019). Difference between HPLC and TLC. Retrieved from [Link]

  • Quora. (2022). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]

  • Nature. (2025). High performance thin layer chromatography with eluents containing SDS aided by UV- and Raman spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Florida State University. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of N-(4-methylbenzyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth comparative analysis of the crystal structure of N-(4-methylbenzyl)benzamide and its derivatives, offering insights into their molecular conformations, intermolecular interactions, and the experimental methodologies used for their characterization. We will primarily focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method for structure elucidation, while also comparing its findings with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and computational modeling.

The Significance of Structural Analysis for Benzamide Derivatives

N-(4-methylbenzyl)benzamide and its analogs are a class of compounds with a versatile benzamide scaffold, which is a common feature in many biologically active molecules.[1][2] The specific arrangement of atoms and functional groups in the crystal lattice dictates the physical and chemical properties of these compounds, including their solubility, stability, and, most importantly, their interaction with biological targets.[3] Crystal structure analysis, therefore, provides a foundational understanding for the development of novel therapeutic agents.[4][5]

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and molecular conformations.[6][7] It remains the unequivocal method for determining the three-dimensional structure of molecules.[7]

Experimental Workflow for SC-XRD Analysis

The process of determining the crystal structure of N-(4-methylbenzyl)benzamide derivatives via SC-XRD involves several critical steps, from sample preparation to data analysis.[8] The causality behind each experimental choice is crucial for obtaining high-quality, publishable data.

experimental_workflow Experimental Workflow for SC-XRD Analysis cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification solvent_selection Solvent Selection purification->solvent_selection crystallization Slow Evaporation / Vapor Diffusion solvent_selection->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_processing Data Processing & Integration diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation analytical_techniques Interplay of Analytical Techniques scxrd SC-XRD nmr NMR Spectroscopy scxrd->nmr Solid-state vs. Solution Conformation ftir FT-IR Spectroscopy scxrd->ftir Vibrational Modes in Crystal comp_chem Computational Chemistry scxrd->comp_chem Validation of Experimental Structure nmr->comp_chem Prediction of Chemical Shifts ftir->comp_chem Calculation of Vibrational Frequencies

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-bromo-N-(4-methylbenzyl)benzamide

[1]

Executive Summary

Immediate Action Required: 4-bromo-N-(4-methylbenzyl)benzamide (CAS: 346696-13-7) is a halogenated organic solid. Do not dispose of this compound in general trash or down the drain.

  • Primary Hazard: Irritant; combustion releases corrosive Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

  • Disposal Stream: Halogenated Organic Waste .[1]

  • Critical Constraint: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the bromine atom in the solute reclassifies the entire solution as Halogenated Waste.[2]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety protocol. The presence of specific atoms dictates the disposal pathway.

FeatureSpecificationDisposal Implication
Chemical Name 4-bromo-N-(4-methylbenzyl)benzamideN/A
CAS Number 346696-13-7Unique Identifier for Waste Manifests
Molecular Formula C₁₅H₁₄BrNOBr indicates Halogenated Waste; N indicates NOx potential.[3]
Physical State Solid (typically off-white powder)Can be disposed of as solid waste or dissolved.
Key Hazards Skin/Eye/Respiratory IrritantRequires PPE (Nitrile gloves, safety glasses, fume hood).[2]
Combustion Byproducts HBr, NOx, CO, CO₂Must be incinerated with flue gas scrubbing.

The "Why" Behind the Protocol: Standard laboratory incinerators often operate without acid gas scrubbers. Burning this compound releases Hydrogen Bromide (HBr), which forms hydrobromic acid upon contact with moisture. This corrodes incinerator linings and releases toxic fumes into the atmosphere. Therefore, it must be segregated into the halogenated stream, which is routed to specialized high-temperature incinerators equipped with alkaline scrubbers.[2]

Waste Stream Classification & Segregation

This section defines the "Self-Validating System." Before placing waste in a container, verify it against the criteria below.

The "Contamination Rule"

A common compliance failure occurs when researchers dissolve a halogenated solid in a non-halogenated solvent and label it "Non-Halogenated."

  • Rule: If any component of the mixture contains a halogen (F, Cl, Br, I), the entire volume is treated as Halogenated Waste.[2]

Disposal Decision Matrix
Waste FormScenarioCorrect Waste StreamContainer Labeling
Solid Pure compound, expired stock, or spill cleanup debris.[2]Solid Hazardous Waste (Halogenated) "Solid Waste: 4-bromo-N-(4-methylbenzyl)benzamide.[4] Contains Bromine."[1][2][4][5][6][7]
Liquid Dissolved in DCM, Chloroform, or Dichloroethane.[2]Halogenated Solvent Waste "Halogenated Solvents + [Compound Name]"
Liquid Dissolved in Methanol, Acetone, or Ethyl Acetate.[2]Halogenated Solvent Waste (See Contamination Rule)"Halogenated Waste (due to solute). Solvent: Acetone."[8]
Aqueous Aqueous extraction layers or precipitations.Aqueous Hazardous Waste "Aqueous Waste with Organic Contaminants (Halogenated)."

Operational Disposal Workflow

The following diagram illustrates the logical flow for handling this compound, ensuring no decision points are missed.

DisposalWorkflowStartWaste Generation(4-bromo-N-(4-methylbenzyl)benzamide)StateCheckIs the Waste Solid or Liquid?Start->StateCheckSolidSolid WasteStateCheck->SolidSolidLiquidLiquid WasteStateCheck->LiquidLiquidBaggingDouble Bag inClear Polyethylene BagsSolid->BaggingSolidTagTag as: SOLID ORGANIC(HALOGENATED)Bagging->SolidTagStorageStore in Secondary Containment(Satellite Accumulation Area)SolidTag->StorageSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolvHalogenatedNonHaloSolvNon-Halogenated Solvent(e.g., Acetone)SolventCheck->NonHaloSolvNon-HalogenatedLiquidTagTag as: LIQUID HALOGENATEDWASTEHaloSolv->LiquidTagContamRuleCONTAMINATION RULE:Presence of solute makesstream HALOGENATEDNonHaloSolv->ContamRuleContamRule->LiquidTagLiquidTag->StoragePickupEHS Pickup / High-Temp IncinerationStorage->Pickup

Figure 1: Decision logic for segregating 4-bromo-N-(4-methylbenzyl)benzamide waste streams. Note the critical convergence at the "Contamination Rule" for liquid waste.

Step-by-Step Disposal Protocol

A. Solid Waste Disposal
  • Collect: Scrape pure solid or spill debris into a clear, sealable polyethylene bag.

  • Double Contain: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: Affix a hazardous waste tag.

    • Constituents: 4-bromo-N-(4-methylbenzyl)benzamide.[4]

    • Hazard Class: Irritant / Toxic.[6]

    • Note: Clearly mark "Contains Halogens."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Select Container: Use an HDPE or glass carboy compatible with the solvent.

    • Caution: Do not use metal cans if the solution is acidic or if HBr evolution is suspected.

  • Transfer: Pour waste into the container using a funnel in a fume hood. Leave 10% headspace for expansion.

  • Segregate: Place the container in the Halogenated Waste secondary containment tray. Do not mix with acidic aqueous waste or oxidizers.

  • Label: List all solvents (e.g., "Dichloromethane 90%, Methanol 5%") and the solute ("4-bromo-N-(4-methylbenzyl)benzamide <5%").

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone).

  • Dispose of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container (due to the presence of the brominated residue).

  • Deface: Cross out the original label and mark "Empty" or "Triple Rinsed."

  • Discard: Place the dry, open container in glass trash or recycling, depending on local facility rules.

Emergency Spill Procedures

Spill Response (Small Scale < 50g):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Contain: Cover the spill with wet paper towels (to prevent dust generation) or use an inert absorbent (vermiculite).

  • Clean: Scoop material into a disposal bag. Wipe the area with soap and water.[7]

  • Dispose: Treat all cleanup materials as Solid Halogenated Waste .

References

  • PubChem. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][2]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][2]

A Guide to Personal Protective Equipment for Handling 4-bromo-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-bromo-N-(4-methylbenzyl)benzamide. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety practices for analogous compounds and authoritative laboratory safety guidelines to ensure a secure and efficient research environment.

Assumed Hazard Profile and the Rationale for Precaution

Given its chemical structure—a halogenated aromatic amide—4-bromo-N-(4-methylbenzyl)benzamide should be handled with significant caution. Structurally related compounds exhibit a range of health hazards. For instance, 4-bromobenzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[2] Other similar molecules are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] Therefore, a conservative approach dictates that this compound be treated as hazardous, necessitating a multi-layered safety strategy.

This strategy is built on three pillars:

  • Engineering Controls: Modifying the work environment to isolate the hazard.

  • Administrative Controls: Establishing safe work practices and procedures.

  • Personal Protective Equipment (PPE): Providing a final barrier between the user and the chemical.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-bromo-N-(4-methylbenzyl)benzamide.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side shields (minimum); chemical splash goggles recommended.[4]Nitrile or neoprene gloves (double-gloving recommended).[5]Fully buttoned laboratory coat.[6][7]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Preparing solutions Chemical splash goggles.[4]Nitrile or neoprene gloves.Fully buttoned laboratory coat.Work within a certified chemical fume hood.[5]
Running reactions and work-up Chemical splash goggles and a face shield if there is a splash hazard.[4]Nitrile or neoprene gloves. Regularly inspect for signs of degradation.Fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.Work within a certified chemical fume hood.
Handling waste and decontamination Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Fully buttoned laboratory coat and a chemical-resistant apron.Not generally required if handling sealed waste containers.

Operational and Safety Plan: A Step-by-Step Approach

Adherence to a strict operational protocol is paramount for safety. The following procedures integrate the use of PPE into the workflow.

Donning PPE
  • Attire: Ensure you are wearing long pants and closed-toe shoes.[7] Tie back long hair.[6][7]

  • Lab Coat: Put on a clean, fully buttoned laboratory coat.

  • Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves (for solids handling): If weighing or transferring the solid compound, don a second pair of gloves over the first.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Face Shield: If a splash hazard is anticipated, wear a face shield over your primary eye protection.

  • Respirator: If required by your risk assessment, perform a fit check of your respirator before entering the work area.

Handling 4-bromo-N-(4-methylbenzyl)benzamide
  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[8] Cover the work surface with absorbent bench paper.[8]

  • Weighing: To minimize the generation of airborne powder, use an enclosed balance or weigh the compound within a chemical fume hood.[8][9] Handle the powder gently to avoid creating dust.[10][11]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling the compound, remove the outer pair of gloves (if double-gloving) and dispose of them in the designated halogenated solid waste container.

Doffing PPE
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward, and store it in a designated area. Do not wear your lab coat outside of the laboratory.[6]

  • Eye/Face Protection: Remove your eye and face protection.

  • Hand Washing: Wash your hands thoroughly with soap and water.[3][6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 4-bromo-N-(4-methylbenzyl)benzamide CheckPowder Is the compound in solid/powder form? Start->CheckPowder BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves CheckPowder->BasePPE No (in solution) DoubleGlove Add Second Pair of Gloves CheckPowder->DoubleGlove Yes CheckSplash Is there a splash hazard? Goggles Upgrade to Chemical Splash Goggles CheckSplash->Goggles Yes BasePPE->CheckSplash DoubleGlove->BasePPE FaceShield Add Face Shield Goggles->FaceShield Significant Splash Risk

Caption: PPE selection workflow based on the task.

Disposal Plan for Contaminated Materials

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety.

Waste Classification

Due to the presence of bromine, 4-bromo-N-(4-methylbenzyl)benzamide and any materials contaminated with it must be treated as halogenated organic waste .[12] Do not mix this waste with non-halogenated waste streams.

Disposal Procedures
  • Solid Waste:

    • Place excess solid 4-bromo-N-(4-methylbenzyl)benzamide in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

    • Contaminated consumables such as gloves, weighing papers, and bench liners should also be placed in this container.[12]

  • Liquid Waste:

    • Collect all solutions containing 4-bromo-N-(4-methylbenzyl)benzamide in a sealed, properly labeled container for "Halogenated Liquid Waste."

    • Do not dispose of this material down the drain.[13]

  • Spill Cleanup:

    • In the event of a small spill, use a spill kit with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in the "Halogenated Solid Waste" container.

    • Decontaminate the area with an appropriate solvent and collect the cleaning materials as halogenated waste.

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.[12]

    • Store waste containers in a designated satellite accumulation area.

References

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • 4-Bromobenzamide Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Laboratory Best Practices. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. (n.d.). AIChE Center for Chemical Process Safety. Retrieved from [Link]

  • Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety.
  • Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. Retrieved from [Link]

  • 4-Bromo-3-methylbenzenesulfonamide Safety Data Sheet. (2009, November 5). Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Benzamide CAS No 55-21-0 Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Health and Safety Essentials: Laboratory Best Practices. (2014, February 28). Royal Society of Chemistry [Video]. YouTube. Retrieved from [Link]

  • The interactive lab primer - working safely. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.).
  • 4-bromo-N,N-diethylbenzamide - GHS Data. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Bromine Safety D
  • 1-bromo-4-(bromomethyl)
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (n.d.). CloudSDS. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
  • Handling Lab Waste. (2013, June 6). UMNOrganicChemistry [Video]. YouTube. Retrieved from [Link]

  • PPE for Handling Hazardous Waste. (2023, November 13). Disposable Protective Coverall Manufacturer. Retrieved from [Link]

  • Health and safety in higher education. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). LabManager. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Johns Hopkins University Office of Clinical and Research Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.